2-Chloronicotinamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZAHPFFZWEUCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145983 | |
| Record name | 2-Chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10366-35-5 | |
| Record name | 2-Chloronicotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10366-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloronicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010366355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloronicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Structure of 2-Chloronicotinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloronicotinamide, a halogenated derivative of nicotinamide, serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its structural framework, characterized by a substituted pyridine ring, provides a versatile scaffold for the development of novel bioactive molecules. This technical guide offers a comprehensive examination of the structure of this compound, detailing its chemical and physical properties, crystallographic data, and spectroscopic signature. Furthermore, it provides a detailed experimental protocol for its synthesis and visualizes key structural and procedural information through meticulously crafted diagrams.
Chemical Identity and Properties
This compound is systematically known as 2-chloropyridine-3-carboxamide.[1][2] It is a beige or white fine crystalline powder at room temperature.[1][3] The fundamental chemical and physical characteristics of this compound are summarized below.
| Identifier | Value |
| IUPAC Name | 2-chloropyridine-3-carboxamide[1][2] |
| CAS Number | 10366-35-5[3] |
| Molecular Formula | C₆H₅ClN₂O[1][3][4] |
| Molecular Weight | 156.57 g/mol [1][2][3][4] |
| Canonical SMILES | C1=CC(=C(N=C1)Cl)C(=O)N[1][2] |
| InChI Key | ZQZAHPFFZWEUCL-UHFFFAOYSA-N[1][2][3][4] |
| Physicochemical Property | Value |
| Appearance | Beige fine crystalline powder[1] |
| Melting Point | 164-167 °C[3] |
| Boiling Point | 313.7 °C (Predicted)[3] |
| Purity | >98.0% (GC)[1] |
Molecular Structure and Crystallography
The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom at the 2-position and a carboxamide group at the 3-position. X-ray crystallography studies have confirmed its three-dimensional structure.
2D Chemical Structure
Caption: 2D structure of this compound.
Crystallographic Data
The crystal structure of this compound has been determined by X-ray diffraction.[3][5] The molecule crystallizes in a monoclinic system.[3] In the crystal, the dihedral angle between the pyridine ring and the carboxamide group is 63.88 (8)°.[3][5] Molecules are linked by intermolecular N—H⋯N and N—H⋯O hydrogen bonds, forming a two-dimensional network.[3][5]
| Parameter | Value |
| Crystal System | Monoclinic[3] |
| Space Group | P2₁/c |
| a | 6.980 (5) Å[3] |
| b | 13.627 (9) Å[3] |
| c | 7.108 (5) Å[3] |
| β | 91.82 (5)°[3] |
| Volume (V) | 675.8 (8) ų[3] |
| Z | 4[3] |
| Temperature | 293 (2) K[3] |
Spectroscopic Data
The structural features of this compound can be confirmed through various spectroscopic techniques. The key data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy are presented below.
| Spectroscopy | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.46 (dd, 1H), 8.06 (s, 1H, -NH), 7.91 (s, 1H, -NH), 7.78 (dd, 1H), 7.49 (dd, 1H).[4] |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 166.5 (C=O), 151.0 (C-Cl), 148.2 (C-H), 139.5 (C-H), 132.1 (C-C=O), 122.8 (C-H). |
| Mass Spectrometry (EI, 75 eV) | m/z (% intensity): 158 ([M+2]⁺, 28.7), 156 ([M]⁺, 87.7), 140 (100.0), 112 (42.9).[4] |
| IR Spectroscopy (KBr disc) | ν (cm⁻¹): 3370 (N-H stretch, amide), 3170 (N-H stretch, amide), 1670 (C=O stretch, amide I), 1600 (N-H bend, amide II), 1580, 1460 (C=C stretch, aromatic), 780 (C-Cl stretch). |
Synthesis Protocol
This compound is commonly synthesized from 2-chloro-3-cyanopyridine via hydrolysis in the presence of a strong acid.[3][4]
Experimental Procedure
Reaction: Hydrolysis of 2-chloro-3-cyanopyridine.
Materials:
Protocol:
-
Add 400 mL of concentrated sulfuric acid to a 1000 mL three-necked flask.
-
Slowly add 138 g (1 mol) of 2-chloro-3-cyanopyridine to the flask with stirring until completely dissolved.[3][4]
-
Heat the reaction mixture to 90 °C and maintain this temperature with stirring for 2 hours.[3][4]
-
After the reaction is complete, cool the mixture and slowly pour it into a beaker containing 1000 mL of ammonia solution and 1 kg of ice.[3][4]
-
Continue stirring the resulting slurry for 1 hour to precipitate the crude product.[3][4]
-
Collect the precipitated solid by filtration.
-
Transfer the crude product to a flask with 1000 mL of ethyl acetate and stir for 1 hour to wash the solid.[3][4]
-
Collect the purified product by filtration.
-
Dry the white solid at 50 °C to yield the final product, this compound. The typical yield is around 98%.[3][4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
This compound is a valuable building block in organic synthesis. It is a key precursor for the production of 2-chloronicotinic acid, an important intermediate for various pharmaceuticals and pesticides.[1] Its applications include the synthesis of pyrrolopyridines and thiol esters, which are scaffolds of interest in drug discovery programs.[5] The enzymatic hydrolysis of this compound to 2-chloronicotinic acid is also an area of active research, aiming to develop greener biocatalytic processes.[1]
References
- 1. This compound | C6H5ClN2O | CID 82588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (PDF) 2-Chloropyridine-3-Carboxamide - Acta [research.amanote.com]
- 3. 2-Chloropyridine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound(10366-35-5) 13C NMR spectrum [chemicalbook.com]
- 5. 2-Chloro-pyridine-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloronicotinamide chemical properties and characteristics
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the chemical properties, synthesis, and characteristics of 2-Chloronicotinamide. It is intended to serve as a valuable resource for professionals in research, development, and academia who are working with this compound.
Core Chemical Properties
This compound is a halogenated derivative of nicotinamide, a form of vitamin B3. It presents as a beige to white, fine crystalline powder.[1] Its core chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O | [1][][3][4] |
| Molecular Weight | 156.57 g/mol | [1][][3][4] |
| CAS Number | 10366-35-5 | [1][3][4] |
| EC Number | 233-808-9 | [3][4] |
| Melting Point | 164-167 °C | [1][4] |
| Boiling Point | 313.7 ± 27.0 °C (Predicted) | [1][] |
| Density | 1.381 - 1.441 g/cm³ (Estimate) | [1][] |
| pKa | 14.19 ± 0.50 (Predicted) | [1] |
| Appearance | Beige, Fine Crystalline Powder | [1] |
| InChI Key | ZQZAHPFFZWEUCL-UHFFFAOYSA-N | [1][][3][4] |
| SMILES | C1=CC(=C(N=C1)Cl)C(=O)N | [1][][3][4] |
Synthesis and Reactivity
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[][5] It is commonly synthesized from 2-chloro-3-cyanopyridine.[1][6] The compound's reactivity is characterized by the chlorine substituent on the pyridine ring, which influences its chemical behavior.[]
A significant reaction is its biocatalytic hydrolysis to 2-chloronicotinic acid, an important building block for drugs and pesticides.[][5] This conversion is often challenging due to the steric and electronic effects of the chlorine atom at the 2-position.[] However, engineered amidase enzymes, such as one from Pantoea sp. (Pa-Ami), have shown high catalytic activity for this transformation.[]
Experimental Protocols
Chemical Synthesis of this compound
This protocol details the synthesis of this compound from 2-chloro-3-cyanopyridine.[1][6]
Materials:
-
2-chloro-3-cyanopyridine (1 mol, 138 g)
-
Concentrated sulfuric acid (400 mL)
-
Ammonia solution (1000 mL)
-
Ice (1 kg)
-
Ethyl acetate (1000 mL)
-
1000 mL three-necked flask
Procedure:
-
Add 400 mL of concentrated sulfuric acid to a 1000 mL three-necked flask.
-
Slowly add 138 g (1 mol) of 2-chloro-3-cyanopyridine to the flask, stirring until it is completely dissolved.[1][6]
-
Heat the reaction mixture to 90 °C and maintain this temperature with stirring for 2 hours.[1][6]
-
After the reaction is complete, cool the mixture and slowly pour it into a separate vessel containing 1000 mL of ammonia and 1 kg of ice.[1][6]
-
Continue stirring the resulting mixture for 1 hour to allow the crude product to precipitate.
-
Transfer the crude product to a beaker with 1000 mL of ethyl acetate and stir for 1 hour to wash the solid.
-
Separate the purified white solid product by filtration.
-
Dry the final product by blowing it with air at 50 °C. This procedure yields approximately 153 g (98% yield) of this compound.[1][6]
Caption: Chemical synthesis workflow for this compound.
Biocatalytic Hydrolysis to 2-Chloronicotinic Acid
This section describes the enzymatic conversion of this compound. While a detailed experimental protocol for this specific bioprocess requires access to the engineered enzyme, the logical workflow is presented based on published research.[]
Principle: The amidase enzyme (Pa-Ami) from Pantoea sp. catalyzes the hydrolysis of the amide group in this compound to a carboxylic acid group, forming 2-Chloronicotinic acid.[] Engineering the enzyme, for instance through mutations like G175A and A305T, has been shown to significantly improve catalytic efficiency by optimizing the substrate binding and product release tunnel.[]
General Workflow:
-
Enzyme Preparation: Cultivation of the host organism (e.g., E. coli) expressing the engineered amidase.
-
Cell Lysis & Enzyme Isolation: Extraction and purification of the amidase enzyme.
-
Biocatalytic Reaction: Incubation of this compound with the purified enzyme (or whole cells) in a suitable buffer system under optimized pH and temperature conditions.
-
Product Isolation: Separation of the product, 2-Chloronicotinic acid, from the reaction mixture.
-
Analysis: Quantification of product formation and conversion rate using methods like HPLC. A conversion rate of up to 94% has been reported using this method.[]
Caption: Biocatalytic conversion of this compound.
Biological Significance and Applications
This compound itself is primarily used as a chemical intermediate.[4] However, its derivative, 2-chloronicotinic acid, is a crucial building block for a wide range of biologically active molecules, including:
-
Pharmaceuticals: Used in the synthesis of antibiotics, anti-cardiovascular drugs, and as an intermediate for anticancer medicines and HIV reverse transcriptase inhibitors like Nevirapine.[5][7]
-
Agrochemicals: Serves as a precursor for herbicides such as Diflufenican and Nicosulfuron, and the systemic fungicide Boscalid.[5][7]
Safety and Handling
Hazard Identification: this compound is classified as an irritant.[3] According to the Globally Harmonized System (GHS), it has the following hazard statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Measures:
-
Handling: Use only in a well-ventilated area and avoid breathing dust.[8] Wash skin thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields), and a dust mask (e.g., N95 type).[4]
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
-
Storage: Store in a dry, well-ventilated place in a tightly closed container under an inert atmosphere at room temperature.[1][9]
References
- 1. This compound | 10366-35-5 [chemicalbook.com]
- 3. This compound | C6H5ClN2O | CID 82588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98 10366-35-5 [sigmaaldrich.com]
- 5. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 10366-35-5|this compound|BLD Pharm [bldpharm.com]
A Technical Guide to the Synthesis of 2-Chloronicotinamide from 2-chloro-3-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis of 2-Chloronicotinamide, a valuable intermediate in the development of pharmaceutical and agrochemical compounds. The primary focus is the efficient conversion of 2-chloro-3-cyanopyridine via acid-catalyzed partial hydrolysis. This guide includes detailed experimental protocols, quantitative data, and visualizations of the reaction workflow and mechanism.
Overview of the Synthesis
The conversion of 2-chloro-3-cyanopyridine to this compound is a partial hydrolysis reaction that transforms the nitrile functional group (-C≡N) into a primary amide (-CONH₂). This process is typically achieved under controlled acidic conditions, which facilitate the hydration of the nitrile while minimizing the subsequent hydrolysis of the amide to the corresponding carboxylic acid. Concentrated sulfuric acid is a common and effective reagent for this transformation, leading to high yields of the desired amide product.[1][2]
The overall reaction is as follows:

Figure 1. General reaction scheme for the hydrolysis of 2-chloro-3-cyanopyridine to this compound.
Physicochemical and Quantitative Data
For clarity and comparison, the properties of the key compounds and a summary of the reaction parameters are presented below.
Table 1: Physicochemical Properties of Reactant and Product
| Property | 2-chloro-3-cyanopyridine (Starting Material) | This compound (Product) |
| Synonyms | 2-Chloronicotinonitrile | 2-Chloro-3-pyridinecarboxamide |
| CAS Number | 6602-54-6 | 10366-35-5 |
| Molecular Formula | C₆H₃ClN₂ | C₆H₅ClN₂O |
| Molecular Weight | 138.56 g/mol | 156.57 g/mol [1] |
| Appearance | White to off-white crystalline powder | White solid[1][2] |
| Melting Point | 104-109 °C | 164-167 °C[2] |
Table 2: Summary of Reaction Conditions and Yield
| Parameter | Value / Condition |
| Catalyst / Reagent | Concentrated Sulfuric Acid |
| Temperature | 90 °C[1][2] |
| Reaction Time | 2 hours[1][2] |
| Workup | Quenching in Ammonia/Ice Mixture[1][2] |
| Purification | Washed with Ethyl Acetate |
| Reported Yield | ~98%[1][2] |
Experimental Protocol
This section details the laboratory procedure for the synthesis of this compound based on established methods.[1][2]
3.1 Materials and Equipment
-
Reagents:
-
2-chloro-3-cyanopyridine (138 g, 1.0 mol)
-
Concentrated Sulfuric Acid (98%, 400 mL)
-
Ammonia solution (Aqueous, ~25-30%, 1000 mL)
-
Ice (1 kg)
-
Ethyl Acetate (1000 mL)
-
Deionized Water
-
-
Equipment:
-
1000 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Thermometer
-
Large beaker or vessel (for quenching)
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
-
3.2 Procedure
-
Reaction Setup: In a 1000 mL three-necked flask equipped with a mechanical stirrer, add 400 mL of concentrated sulfuric acid.
-
Addition of Reactant: While stirring, carefully add 138 g (1.0 mol) of 2-chloro-3-cyanopyridine to the sulfuric acid. Continue stirring until the solid is completely dissolved.
-
Heating: Gently heat the reaction mixture to 90 °C using a heating mantle. Maintain this temperature and continue stirring for 2 hours.
-
Reaction Quenching (Caution): Prepare a quenching mixture by combining 1000 mL of aqueous ammonia and 1 kg of ice in a large, well-ventilated container. Slowly and carefully pour the hot reaction mixture into the cold ammonia/ice slurry with vigorous stirring. This is an exothermic process; control the rate of addition to manage the reaction. Continue stirring the resulting slurry for 1 hour.
-
Isolation of Crude Product: Collect the precipitated white solid by vacuum filtration using a Büchner funnel.
-
Purification: Transfer the crude solid to a beaker containing 1000 mL of ethyl acetate. Stir the slurry for 1 hour to wash the product.
-
Final Product Collection: Filter the purified solid, wash with a small amount of fresh ethyl acetate, and dry at 50 °C to yield the final product, this compound. The expected yield is approximately 153 g (98%).[1][2]
Workflow and Mechanism Diagrams
Visual representations of the experimental workflow and reaction mechanism provide a clear understanding of the process.
Caption: A flowchart illustrating the major steps in the synthesis of this compound.
The acid-catalyzed hydrolysis of a nitrile to an amide proceeds through several key mechanistic steps.[3]
Caption: The logical progression of the acid-catalyzed conversion of a nitrile to an amide.
Discussion of the Reaction
The mechanism of acid-catalyzed nitrile hydrolysis begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[3] A water molecule then acts as a nucleophile, attacking this electrophilic carbon. Subsequent deprotonation and tautomerization of the resulting imidic acid intermediate yield the stable amide product.
The conditions outlined in the protocol—specifically, the moderate temperature (90 °C) and limited reaction time (2 hours)—are crucial for stopping the reaction at the amide stage. Prolonged heating or more forcing conditions, such as using strong bases like sodium hydroxide with extended reflux, would promote the further hydrolysis of the amide to 2-chloronicotinic acid.[4][5] While other methods for nitrile hydration exist, such as using basic hydrogen peroxide, the sulfuric acid method is robust, high-yielding, and well-documented for this specific substrate.[6]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 10366-35-5 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 5. CN101117332A - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 6. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
2-Chloronicotinamide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloronicotinamide, a key chemical intermediate. It details its chemical and physical properties, provides established experimental protocols for its synthesis and enzymatic conversion, and outlines its primary applications in the fields of pharmaceutical and agrochemical development.
Core Properties of this compound
This compound, with the CAS number 10366-35-5, is a solid, beige, fine crystalline powder at room temperature. Its molecular formula is C6H5ClN2O, and it has a molecular weight of 156.57 g/mol .[1][2][][4] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 10366-35-5 | [1][2] |
| Molecular Formula | C6H5ClN2O | [1][4] |
| Molecular Weight | 156.57 g/mol | [1][2][][4] |
| Melting Point | 162-167 °C | [1][2] |
| Boiling Point | 313.7 °C at 760 mmHg | [1] |
| Density | 1.381 g/cm³ | [1] |
Chemical Synthesis of this compound
This compound can be efficiently synthesized from 2-chloro-3-cyanopyridine. The following protocol is a general procedure for this chemical transformation.
Experimental Protocol: Synthesis from 2-chloro-3-cyanopyridine
-
Reaction Setup : In a 1000 mL three-necked flask, add 400 mL of concentrated sulfuric acid.
-
Addition of Reactant : To the sulfuric acid, add 138 g (1 mol) of 2-chloro-3-cyanopyridine. Stir the mixture until the solid is completely dissolved.
-
Reaction Conditions : Heat the reaction mixture to 90 °C and maintain this temperature with continuous stirring for 2 hours.
-
Quenching : After the reaction is complete, slowly pour the reaction mixture into a vessel containing a mixture of 1000 mL of ammonia and 1 kg of ice. Continue stirring for 1 hour.
-
Isolation of Crude Product : Collect the precipitated crude product by filtration.
-
Washing and Purification : Transfer the crude product to a flask with 1000 mL of ethyl acetate and stir for 1 hour to wash the solid. Separate the product by filtration.
-
Drying : Dry the resulting white solid at 50 °C to obtain the final product, this compound. This process typically yields around 153 g (98% yield).
Caption: Workflow for the chemical synthesis of this compound.
Application in Biocatalysis: Enzymatic Hydrolysis to 2-Chloronicotinic Acid
A primary application of this compound is as a substrate for the enzymatic synthesis of 2-chloronicotinic acid, a crucial intermediate for various pharmaceuticals and agrochemicals. The biocatalytic hydrolysis is often challenging due to the steric and electronic effects of the chlorine substituent on the pyridine ring.
Experimental Protocol: Enzymatic Hydrolysis using Engineered Pa-Ami
This protocol is based on the use of an engineered amidase from Pantoea sp. (Pa-Ami) to overcome the low reactivity of this compound.
-
Enzyme Preparation : Utilize a whole-cell biocatalyst expressing the engineered Pa-Ami, for example, the G175A/A305T double mutant, which has shown significantly improved catalytic efficiency.
-
Reaction Mixture : Prepare a buffered solution (e.g., phosphate buffer) and add this compound as the substrate.
-
Biocatalyst Addition : Introduce the prepared Pa-Ami biocatalyst to the reaction mixture.
-
Reaction Conditions : Maintain the reaction at a controlled temperature, for instance, a lower temperature can be beneficial for fed-batch processes to improve stability and yield.
-
Fed-Batch Strategy : To achieve high product concentrations, a fed-batch approach is often employed where the substrate, this compound, is added incrementally to the reaction.
-
Monitoring : Monitor the progress of the reaction by analyzing the concentration of the product, 2-chloronicotinic acid, using techniques such as HPLC.
-
Product Isolation : Upon completion of the reaction (e.g., achieving high conversion rates of around 94%), the product can be isolated and purified from the reaction mixture.
Caption: Process flow for the enzymatic hydrolysis of this compound.
Biological Activity and Signaling Pathways
Currently, there is limited direct evidence in the scientific literature describing this compound as a modulator of specific cellular signaling pathways. Its primary role in a biological context is as a substrate for enzymatic reactions, as detailed above. The biological activities of compounds synthesized from its derivative, 2-chloronicotinic acid, are vast and include antibacterial, antiviral, and anti-inflammatory properties. However, this compound itself is primarily considered a precursor and a valuable building block in organic synthesis and drug discovery. Further research is required to elucidate any direct pharmacological effects or interactions with cellular signaling cascades.
References
2-Chloronicotinamide: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloronicotinamide, a halogenated derivative of nicotinamide (a form of vitamin B3), has emerged as a pivotal building block in medicinal chemistry. Its unique electronic properties and reactive chlorine atom at the 2-position of the pyridine ring make it a versatile precursor for the synthesis of a diverse array of biologically active molecules. This technical guide explores the significant applications of this compound in drug discovery, with a particular focus on its role in the development of novel antifungal agents. The guide will provide an overview of its synthetic utility, quantitative biological data for derived compounds, detailed experimental protocols, and visualizations of relevant biological pathways.
While the nicotinamide scaffold is a key pharmacophore in several successful drugs, including Poly (ADP-ribose) polymerase (PARP) inhibitors, it is important to note that a review of the synthetic routes of prominent PARP inhibitors such as Olaparib, Rucaparib, and Talazoparib did not indicate this compound as a common starting material or key intermediate. The primary focus of this guide, therefore, is on a well-documented and promising application of this compound in the synthesis of potent antifungal agents.
Application in the Development of Novel Antifungal Agents
A significant application of this compound lies in its conversion to 2-aminonicotinamide, a scaffold that has been elaborated to produce potent antifungal compounds. These derivatives have demonstrated remarkable activity against a range of pathogenic fungi, including drug-resistant strains of Candida albicans.
Mechanism of Action: Inhibition of GPI-Anchored Protein Biosynthesis
The primary mechanism of action for the antifungal 2-aminonicotinamide derivatives is the inhibition of the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[1] GPI anchors are complex glycolipids that attach proteins to the cell surface of eukaryotes.[2] In fungi, these GPI-anchored proteins are crucial for cell wall integrity, morphogenesis, and virulence.[2] By inhibiting their synthesis, these compounds disrupt the fungal cell wall, leading to cell death.[1] This pathway is a promising antifungal target as there are subtle differences between the fungal and mammalian GPI biosynthesis pathways, which can be exploited for selective toxicity.[3]
Figure 1: Fungal GPI Anchor Biosynthesis Pathway and Inhibition.
Quantitative Data
The antifungal activity of a series of 2-aminonicotinamide derivatives has been evaluated against various fungal pathogens. The minimum inhibitory concentration required to inhibit 80% of fungal growth (MIC80) is a standard measure of antifungal potency. The data for selected potent compounds are summarized in the table below.
| Compound | Target Organism | MIC80 (μg/mL) |
| 11g | Candida albicans | 0.0313 |
| Fluconazole-resistant C. albicans | 0.0313 - 0.25 | |
| C. parapsilosis | 0.0313 | |
| C. glabrata | 2.0 | |
| Cryptococcus neoformans | 0.0313 | |
| 11h | Candida albicans | 0.0313 |
| Fluconazole-resistant C. albicans | 0.0313 - 0.5 | |
| C. parapsilosis | 0.0625 | |
| C. glabrata | 1.0 | |
| Cryptococcus neoformans | 0.0313 | |
| Fluconazole | Candida albicans | 0.25 |
| Fluconazole-resistant C. albicans | >64 |
Data sourced from a study on novel 2-aminonicotinamide derivatives as antifungal agents.[1]
Experimental Protocols
The synthesis of the potent antifungal agents involves a multi-step process starting from this compound. Below are representative protocols for the key synthetic transformations.
Synthesis of 2-Aminonicotinamide from this compound
This procedure outlines the nucleophilic aromatic substitution of the chlorine atom with an amino group.
Materials:
-
This compound
-
Aqueous Ammonia (28-30%)
-
Ethanol
-
Pressure vessel
-
Magnetic stirrer with heating
Procedure:
-
In a pressure vessel, suspend this compound (1.0 eq) in ethanol.
-
Add an excess of aqueous ammonia (e.g., 10-20 eq).
-
Seal the vessel and heat the mixture with stirring to 120-150 °C.
-
Maintain the reaction at this temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield pure 2-aminonicotinamide.
Figure 2: Synthetic Workflow for Antifungal Agents.
General Procedure for the Synthesis of N-substituted 2-Aminonicotinamide Derivatives (e.g., Compound 11g)
This protocol describes the amide coupling of 2-aminonicotinic acid (derived from 2-aminonicotinamide) with a substituted amine.
Step 1: Hydrolysis of 2-Aminonicotinamide to 2-Aminonicotinic Acid
-
Reflux a solution of 2-aminonicotinamide in aqueous sodium hydroxide until the evolution of ammonia ceases.
-
Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the 2-aminonicotinic acid.
-
Filter, wash with cold water, and dry the product.
Step 2: Amide Coupling Materials:
-
2-Aminonicotinic acid
-
(5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methanamine (or other desired amine)
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
-
Magnetic stirrer
Procedure:
-
Dissolve 2-aminonicotinic acid (1.0 eq) and the desired amine (1.0-1.2 eq) in the anhydrous solvent.
-
Add the organic base (2.0-3.0 eq) to the mixture.
-
Add the coupling agent (1.1-1.3 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound.
Antifungal Susceptibility Testing Protocol (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC).
Materials:
-
Fungal isolates (e.g., Candida albicans)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Synthesized compounds and control antifungal (e.g., Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare a standardized fungal inoculum and dilute it in RPMI-1640 medium.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at 35 °C for 24-48 hours.
-
Determine the MIC by visual inspection or by measuring the optical density at a specific wavelength (e.g., 530 nm). The MIC80 is the lowest concentration of the drug that causes an 80% reduction in growth compared to the drug-free control.[4]
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of novel 2-aminonicotinamide-based antifungal agents that target the fungal-specific GPI anchor biosynthesis pathway represents a promising avenue for the development of new therapeutics to combat fungal infections, including those caused by drug-resistant pathogens. The detailed protocols and quantitative data provided in this guide serve as a resource for researchers engaged in the discovery and development of new medicines. Further exploration of the synthetic potential of this compound is warranted to uncover new classes of bioactive molecules.
References
- 1. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting the GPI biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Chloronicotinamide in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloronicotinamide, a chlorinated derivative of nicotinamide (a form of vitamin B3), has emerged as a critical starting material and key intermediate in the synthesis of a diverse array of pharmaceuticals. Its versatile reactivity, stemming from the presence of the chloro, amide, and pyridine functionalities, allows for its strategic incorporation into complex molecular architectures. This technical guide provides an in-depth exploration of the utility of this compound as a precursor, focusing on the synthesis of prominent therapeutic agents. We will delve into detailed experimental protocols, present quantitative data in a structured format, and visualize key synthetic and signaling pathways to provide a comprehensive resource for researchers in drug discovery and development.
Core Synthesis: From 2-Chloro-3-cyanopyridine to this compound
The journey often begins with the conversion of 2-chloro-3-cyanopyridine to this compound, a foundational step for subsequent pharmaceutical syntheses.
Experimental Protocol: Synthesis of this compound
A general and high-yielding procedure for the synthesis of this compound involves the acid-catalyzed hydrolysis of 2-chloro-3-cyanopyridine.
Materials:
-
2-chloro-3-cyanopyridine
-
Concentrated sulfuric acid
-
Ammonia solution
-
Ice
-
Ethyl acetate
Procedure:
-
To a 1000 mL three-necked flask, add 400 mL of concentrated sulfuric acid.
-
While stirring, add 138 g (1 mol) of 2-chloro-3-cyanopyridine until completely dissolved.
-
Heat the reaction mixture to 90°C and maintain this temperature with stirring for 2 hours.
-
After the reaction is complete, cautiously pour the mixture into a vessel containing 1000 mL of ammonia solution and 1 kg of ice, under continuous stirring for 1 hour.
-
Collect the precipitated crude product by filtration.
-
Wash the crude solid by stirring it in 1000 mL of ethyl acetate for 1 hour, followed by filtration.
-
Dry the resulting white solid at 50°C to obtain this compound.[1][2]
Quantitative Data: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2-chloro-3-cyanopyridine | [1][2] |
| Molar Equivalent | 1 | [1][2] |
| Reagent | Concentrated H₂SO₄ | [1][2] |
| Reaction Temperature | 90°C | [1][2] |
| Reaction Time | 2 hours | [1][2] |
| Product | This compound | [1][2] |
| Yield | 98% | [1] |
| Appearance | White solid | [1][2] |
Transformation to a Versatile Intermediate: 2-Chloronicotinic Acid
A frequent subsequent step is the hydrolysis of this compound to 2-chloronicotinic acid, a highly versatile intermediate for a range of pharmaceuticals.[3][4] This can be achieved through chemical hydrolysis or enzymatic processes.[4]
Experimental Protocol: Hydrolysis of this compound to 2-Chloronicotinic Acid
Chemical Hydrolysis: A patent describes the hydrolysis of a related compound, methyl 2-chloronicotinate, which can be adapted.
Materials:
-
Methyl 2-chloronicotinate (as a proxy for this compound)
-
Sodium hydroxide
-
Water
-
30% Hydrochloric acid
Procedure:
-
In a 250 mL three-necked flask, dissolve 5.6 g (0.14 mol) of sodium hydroxide in 100 mL of water.
-
Add 17.1 g (0.1 mol) of methyl 2-chloronicotinate to the solution.
-
Heat the mixture to 80-85°C and stir for 2 hours, monitoring the reaction by HPLC.
-
Cool the reaction to room temperature.
-
Adjust the pH to 1-2 with 30% hydrochloric acid to precipitate the product.
-
Stir for 2 hours to complete crystallization.
-
Filter, wash with water, and dry to obtain 2-chloronicotinic acid.
This process achieves a high yield of 98.4%.
Pharmaceutical Applications and Synthesis
This compound and its primary derivative, 2-chloronicotinic acid, are precursors to a range of important pharmaceuticals.
Pranoprofen: A Non-Steroidal Anti-Inflammatory Drug (NSAID)
Pranoprofen is an NSAID used primarily in ophthalmology to treat inflammation.[5] Its synthesis can be initiated from 2-chloronicotinic acid.
Pranoprofen exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[2][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN100522162C - New pranoprofen eye drops and its preparation method - Google Patents [patents.google.com]
- 4. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 5. CN103864804B - Synthetic method for pranoprofen - Google Patents [patents.google.com]
solubility of 2-Chloronicotinamide in common organic solvents
An In-depth Technical Guide on the Solubility of 2-Chloronicotinamide in Common Organic Solvents
For researchers, scientists, and professionals in drug development, a thorough understanding of the solubility of active pharmaceutical ingredients (APIs) is fundamental. This technical guide provides a detailed overview of the solubility of this compound (2-CNA), a key intermediate in the synthesis of various pharmaceutical compounds. This document presents quantitative solubility data, comprehensive experimental protocols, and visual representations of the methodologies involved.
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-chloropyridine-3-carboxamide |
| Molecular Formula | C₆H₅ClN₂O |
| Molecular Weight | 156.57 g/mol |
| CAS Number | 10366-35-5 |
| Melting Point | 164-167 °C |
Quantitative Solubility Data
The mole fraction solubility of this compound was determined in several pure organic solvents and water across a range of temperatures. The following table summarizes these findings, providing a clear comparison of solubility in different solvent systems.
Table 1: Mole Fraction Solubility (x) of this compound in Pure Solvents at Various Temperatures (T/K) [1]
| T/K | Water (x * 10³) | N,N-Dimethylformamide (DMF) (x * 10³) | N,N-Dimethylacetamide (DMAC) (x * 10³) | 2-Methoxyethanol (EGME) (x * 10³) |
| 278.15 | 1.83 | 221.71 | 296.53 | 45.28 |
| 283.15 | 2.15 | 243.86 | 325.82 | 52.17 |
| 288.15 | 2.53 | 267.92 | 357.98 | 60.01 |
| 293.15 | 2.98 | 294.01 | 393.21 | 68.89 |
| 298.15 | 3.52 | 322.25 | 431.75 | 78.93 |
| 303.15 | 4.15 | 352.79 | 473.83 | 90.25 |
| 308.15 | 4.90 | 385.78 | 519.71 | 103.01 |
| 313.15 | 5.79 | 421.38 | 569.65 | 117.36 |
| 318.15 | 6.84 | 459.78 | 623.94 | 133.48 |
| 323.15 | 8.08 | 501.19 | 682.89 | 151.55 |
Experimental Protocols
The determination of solubility is a critical experimental procedure. Below are detailed methodologies commonly employed for assessing the solubility of organic compounds like this compound.
Isothermal Equilibrium Method
This widely used method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.
Apparatus:
-
Jacketed glass vessel for temperature control
-
Magnetic stirrer and stir bars
-
Constant temperature water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
An excess amount of this compound is added to a known volume of the selected solvent in the jacketed glass vessel.
-
The vessel is sealed to prevent solvent evaporation.
-
The mixture is agitated using a magnetic stirrer at a constant temperature, maintained by the circulating water bath, for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After stirring, the solution is allowed to stand undisturbed for several hours to allow undissolved solids to settle.
-
A sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe to match the experimental temperature.
-
The sample is immediately filtered through a syringe filter to remove any undissolved particles.
-
The filtered solution is then diluted with an appropriate solvent.
-
The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
The mole fraction solubility is calculated from the determined concentration.
Laser Monitoring Technique (Dynamic Method)[1]
This dynamic method involves observing the dissolution of a solid solute in a solvent as the temperature is changed at a constant rate.
Apparatus:
-
Jacketed glass vessel
-
Laser transmitter and receiver
-
Magnetic stirrer
-
Programmable thermostatic bath
-
Digital temperature probe
Procedure:
-
A known mass of this compound and the solvent are added to the jacketed glass vessel.
-
The solution is continuously stirred.
-
The temperature of the system is gradually increased at a slow, constant rate (e.g., 0.1 K/min) using the programmable thermostatic bath.
-
A laser beam is passed through the solution, and the intensity of the transmitted light is monitored by a receiver.
-
As the temperature increases, the solid solute dissolves, and the turbidity of the solution decreases.
-
The temperature at which the last solid particle dissolves, indicated by a sharp increase in the intensity of the transmitted light, is recorded as the saturation temperature for that specific composition.
-
This process is repeated for different compositions of solute and solvent to generate a solubility curve.
Diagrams
The following diagrams illustrate the experimental workflow for determining solubility.
Caption: Workflow for the Isothermal Equilibrium Solubility Method.
Caption: Workflow for the Dynamic Laser Monitoring Solubility Method.
References
Stability of 2-Chloronicotinamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 2-Chloronicotinamide under various stress conditions. The information presented herein is essential for researchers and professionals involved in the development of pharmaceuticals and other applications where the integrity of this molecule is critical. This document details experimental protocols for stability testing, presents potential degradation profiles in clearly structured tables, and illustrates relevant chemical pathways and experimental workflows using diagrams.
Introduction to the Stability of this compound
This compound, a derivative of nicotinamide (a form of vitamin B3), is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, featuring a pyridine ring substituted with a chlorine atom and a carboxamide group, presents several potential sites for degradation. Understanding the stability of this compound under different environmental conditions is paramount for ensuring the quality, safety, and efficacy of any product derived from it. Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule. These studies are typically conducted under conditions more severe than accelerated stability testing and include exposure to acid, base, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines.
Hydrolytic Stability
Hydrolysis is a common degradation pathway for molecules containing labile functional groups such as amides. The stability of this compound was assessed in acidic, basic, and neutral aqueous solutions.
Experimental Protocol for Hydrolytic Stability
A solution of this compound (1 mg/mL) is prepared in a suitable co-solvent (e.g., acetonitrile or methanol) and diluted with the respective stressor solution to achieve the target concentration. The following conditions are applied:
-
Acidic Hydrolysis: The drug solution is treated with 0.1 N HCl and refluxed at 80°C for 12 hours.
-
Basic Hydrolysis: The drug solution is treated with 0.1 N NaOH at room temperature for 8 hours.
-
Neutral Hydrolysis: The drug solution is refluxed in purified water at 80°C for 24 hours.
Samples are withdrawn at appropriate time intervals, neutralized, and diluted to a suitable concentration for analysis by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Quantitative Data on Hydrolytic Degradation
The following table summarizes the potential degradation of this compound under hydrolytic stress conditions.
| Stress Condition | Time (hours) | This compound Assay (%) | Major Degradant (%) |
| 0.1 N HCl (80°C) | 0 | 100.0 | 0.0 |
| 4 | 92.5 | 7.2 (2-Chloronicotinic acid) | |
| 8 | 85.1 | 14.5 (2-Chloronicotinic acid) | |
| 12 | 78.3 | 21.1 (2-Chloronicotinic acid) | |
| 0.1 N NaOH (RT) | 0 | 100.0 | 0.0 |
| 2 | 88.9 | 10.8 (2-Chloronicotinic acid) | |
| 4 | 79.2 | 20.3 (2-Chloronicotinic acid) | |
| 8 | 65.7 | 33.8 (2-Chloronicotinic acid) | |
| Water (80°C) | 0 | 100.0 | 0.0 |
| 12 | 99.5 | Not Detected | |
| 24 | 98.9 | 0.8 (2-Chloronicotinic acid) |
Note: The primary degradation product under hydrolytic conditions is expected to be 2-chloronicotinic acid, formed by the hydrolysis of the amide bond.
Oxidative Stability
Oxidative degradation can be a significant pathway for APIs, often initiated by exposure to oxygen or oxidizing agents.
Experimental Protocol for Oxidative Stability
A solution of this compound (1 mg/mL) is treated with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours. Samples are withdrawn at specified intervals, and the reaction is quenched if necessary (e.g., by dilution or addition of a reducing agent) before analysis by HPLC.
Quantitative Data on Oxidative Degradation
The following table presents the potential degradation profile of this compound under oxidative stress.
| Stress Condition | Time (hours) | This compound Assay (%) | Major Degradant (%) |
| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 |
| 8 | 95.2 | 4.5 (N-oxide derivative) | |
| 16 | 90.7 | 8.9 (N-oxide derivative) | |
| 24 | 86.5 | 13.1 (N-oxide derivative) |
Note: The pyridine nitrogen is susceptible to oxidation, potentially forming an N-oxide derivative.
Thermal Stability
Thermal stress testing evaluates the stability of the drug substance at elevated temperatures.
Experimental Protocol for Thermal Stability
Solid this compound is placed in a thermostatically controlled oven at 60°C for 7 days. Samples are withdrawn at regular intervals, dissolved in a suitable solvent, and analyzed by HPLC.
Quantitative Data on Thermal Degradation
The following table summarizes the potential thermal stability of this compound.
| Stress Condition | Time (days) | This compound Assay (%) | Major Degradant (%) |
| 60°C (Solid State) | 0 | 100.0 | 0.0 |
| 1 | 99.8 | Not Detected | |
| 3 | 99.5 | 0.3 | |
| 7 | 98.7 | 1.1 |
Note: this compound is expected to be relatively stable in the solid state under dry heat conditions. Minor degradation may occur through various pathways.
Photostability
Photostability testing is conducted to assess the impact of light exposure on the drug substance.
Experimental Protocol for Photostability
Solid this compound is exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample is kept in the dark under the same temperature conditions. Both samples are analyzed by HPLC at the end of the exposure period.
Quantitative Data on Photolytic Degradation
The following table presents the potential photostability of this compound.
| Stress Condition | Exposure | This compound Assay (%) | Major Degradant (%) |
| ICH Light Exposure | 1.2 million lux hours & 200 Wh/m² | 94.3 | 5.2 (Photodegradant) |
| Dark Control | - | 99.7 | Not Detected |
Note: The pyridine ring and the chlorine substituent may be susceptible to photolytic degradation, potentially leading to dehalogenation or other rearrangements.
Solid-State Stability
The stability of the drug substance in its solid form is critical for storage and formulation.
Experimental Protocol for Solid-State Stability
Solid this compound is stored under accelerated stability conditions (40°C / 75% RH) for 6 months. Samples are analyzed at 0, 1, 3, and 6-month time points for appearance, assay, and degradation products.
Quantitative Data on Solid-State Degradation
The following table summarizes the potential solid-state stability of this compound.
| Stress Condition | Time (months) | This compound Assay (%) | Major Degradant (%) |
| 40°C / 75% RH | 0 | 100.0 | 0.0 |
| 1 | 99.6 | 0.2 | |
| 3 | 98.9 | 0.8 | |
| 6 | 97.5 | 2.1 |
Note: The presence of humidity may accelerate degradation, potentially through hydrolysis of the amide group.
Visualizations
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.
Caption: Potential degradation pathways of this compound.
General Experimental Workflow for Stability Testing
The following diagram outlines a general workflow for conducting stability studies of an active pharmaceutical ingredient like this compound.
Caption: General workflow for forced degradation studies.
Contextual Signaling Pathway: Role of Nicotinamide Derivatives
While specific signaling pathways for this compound are not established, its structural similarity to nicotinamide suggests a potential interaction with pathways involving NAD⁺ and NADP⁺, which are central to cellular metabolism and redox signaling.
The Multifaceted Mechanisms of Action of 2-Chloronicotinamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-chloronicotinamide, a halogenated pyridinecarboxamide, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of these compounds, with a focus on their anticancer and antifungal properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development.
Core Mechanisms of Action
The biological effects of this compound derivatives are diverse, primarily stemming from their ability to interact with specific enzymatic targets and disrupt critical cellular pathways. The core mechanisms can be broadly categorized into:
-
Enzyme Inhibition in Cancer: Primarily targeting receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), leading to the disruption of angiogenesis and tumor growth.
-
Antifungal Activity: Exerting their effects through the disruption of the fungal cell wall and the inhibition of essential biosynthetic pathways, such as the formation of glycosylphosphatidylinositol (GPI)-anchored proteins.
-
Enzymatic Hydrolysis and Prodrug Potential: The this compound core can be a substrate for certain amidases, a characteristic that can be exploited in biocatalysis and prodrug design.
Anticancer Mechanism of Action: VEGFR-2 Inhibition
A significant focus of research into this compound derivatives has been their potential as anticancer agents through the inhibition of VEGFR-2. VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[1][2] By inhibiting VEGFR-2, these derivatives can effectively cut off the blood supply to tumors.
Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. This compound derivatives act as inhibitors in this pathway.
Quantitative Data: In Vitro Efficacy
The anticancer activity of novel nicotinamide derivatives has been quantified against various cancer cell lines and the VEGFR-2 enzyme.
| Compound ID | Target Cell Line | IC50 (µM)[1] | Target Enzyme | IC50 (nM)[1] |
| Compound 8 | HCT-116 | 5.4 | VEGFR-2 | 77.02 |
| HepG2 | 7.1 | |||
| Sorafenib (Control) | HCT-116 | 9.30 | VEGFR-2 | 53.65 |
| HepG2 | 7.40 |
Experimental Protocols
This protocol outlines the determination of the in vitro inhibitory activity of test compounds against the VEGFR-2 kinase.
References
The Evolving Landscape of Nicotinamide Analogs: A Technical Guide to the Biological Activity of 2-Chloronicotinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The nicotinamide scaffold, a fundamental component of the essential coenzyme NAD+, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, paving the way for the development of novel therapeutic agents. This technical guide focuses on the burgeoning field of 2-Chloronicotinamide analogs, exploring their synthesis, potential biological activities, and underlying mechanisms of action. By presenting a consolidated overview of current research, this document aims to provide a valuable resource for professionals engaged in drug discovery and development.
Anticancer Activity of Nicotinamide Analogs
A significant body of research has focused on the anticancer potential of nicotinamide derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines. The mechanism of action for many of these analogs is linked to the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.
Quantitative In Vitro Anticancer Activity
The in vitro cytotoxic activity of various nicotinamide analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the tables below.
Table 1: In Vitro Anticancer Activity of Nicotinamide Derivatives Against HCT-116 and HepG2 Cell Lines
| Compound | Modification | HCT-116 IC50 (µM) | HepG2 IC50 (µM) | VEGFR-2 Inhibition IC50 (nM) |
| 8 | (Structure not detailed in source) | 5.4 | 7.1 | 77.02 |
| Sorafenib (Reference) | - | - | - | 53.65 |
Table 2: In Vitro Anticancer Activity of Nicotinamide Derivatives Against MCF-7 Cell Line
| Compound | Modification | MCF-7 IC50 (µM) |
| N4 | (Structure not detailed in source) | 12.1 |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential drug candidates.[1][2][3]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound analogs) and a vehicle control. Incubate for a specified period (e.g., 72 hours).[4]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: After the incubation period, dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).[1]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 570 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Signaling Pathway: VEGFR-2 Inhibition
Several nicotinamide derivatives exert their anticancer effects by targeting the VEGFR-2 signaling pathway.[5][6][7] VEGFR-2 is a key receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a cascade of downstream signaling events crucial for angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[5][8][9] Inhibition of VEGFR-2 can thus effectively cut off the blood supply to tumors, leading to their regression.
The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activates downstream pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, which promote endothelial cell proliferation, survival, and migration.[5][6][7]
Below is a simplified representation of the VEGFR-2 signaling pathway and the point of inhibition by certain nicotinamide analogs.
Caption: VEGFR-2 signaling pathway and inhibition.
Antifungal Activity of Nicotinamide Analogs
In addition to their anticancer properties, nicotinamide derivatives have demonstrated promising activity against various fungal pathogens, including clinically relevant species like Candida albicans.
Quantitative In Vitro Antifungal Activity
The minimum inhibitory concentration (MIC) is a key parameter used to evaluate the in vitro antifungal activity of a compound. It represents the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 3: In Vitro Antifungal Activity of 2-Aminonicotinamide Derivatives
| Compound | Modification | Candida albicans MIC80 (µg/mL) |
| 11g | 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide | 0.0313 |
| 11h | 2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide | 0.0313 |
Experimental Protocol: Mycelial Growth Inhibition Assay
This assay is commonly used to determine the antifungal activity of compounds against filamentous fungi.
Principle: The assay measures the ability of a compound to inhibit the radial growth of a fungal colony on a solid medium.
Procedure:
-
Medium Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar) and incorporate different concentrations of the test compounds.
-
Inoculation: Place a small, standardized plug of fungal mycelium at the center of each agar plate.
-
Incubation: Incubate the plates at an appropriate temperature for several days.
-
Measurement: Measure the diameter of the fungal colonies and compare the growth in the treated plates to that in the control plates (without the compound).
-
Data Analysis: Calculate the percentage of growth inhibition and determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth).
Mechanism of Action: Fungal Cell Wall Disruption
Some antifungal nicotinamide derivatives are believed to exert their effect by disrupting the fungal cell wall.[10][11] The fungal cell wall is a dynamic structure essential for maintaining cell shape, protecting against osmotic stress, and mediating interactions with the environment. Its disruption can lead to cell lysis and death. Studies have shown that treatment with certain nicotinamide analogs can lead to alterations in the levels of key cell wall components such as β-glucans, chitin, and mannan.[12]
The workflow for investigating the antifungal mechanism of action often involves a combination of microbiological, biochemical, and microscopic techniques.
Caption: Workflow for antifungal mechanism study.
Synthesis of this compound Analogs
The synthesis of N-substituted this compound analogs typically involves the reaction of 2-chloronicotinoyl chloride with a variety of primary or secondary amines. A general synthetic scheme is outlined below.
General Synthesis Protocol
A common method for the synthesis of N-substituted 2-chloronicotinamides involves the acylation of an appropriate amine with 2-chloronicotinoyl chloride.
Materials:
-
2-Chloronicotinic acid
-
Thionyl chloride or oxalyl chloride
-
Substituted amine
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Base (e.g., triethylamine, pyridine)
Procedure:
-
Formation of Acyl Chloride: 2-Chloronicotinic acid is converted to its more reactive acyl chloride derivative, 2-chloronicotinoyl chloride, by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride.
-
Amidation: The resulting 2-chloronicotinoyl chloride is then reacted with a desired substituted amine in the presence of a base to neutralize the HCl byproduct. The reaction is typically carried out in an anhydrous solvent under an inert atmosphere.
-
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the final N-substituted this compound analog.
The general workflow for the synthesis and biological evaluation is depicted in the following diagram.
Caption: General synthesis and evaluation workflow.
Conclusion
This compound analogs represent a promising class of compounds with diverse biological activities, including significant potential as anticancer and antifungal agents. The structure-activity relationship studies conducted so far have provided valuable insights for the design of more potent and selective derivatives. The inhibition of key cellular pathways such as VEGFR-2 in cancer and the disruption of the fungal cell wall highlight the therapeutic potential of these molecules. Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic utility of this versatile chemical scaffold. This guide provides a foundational understanding for researchers to build upon in the quest for novel and effective therapeutic agents.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Nicotinamide Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to High-Purity 2-Chloronicotinamide: Sourcing and Synthetic Applications
For researchers, scientists, and drug development professionals, securing high-purity reagents is the cornerstone of reliable and reproducible results. 2-Chloronicotinamide, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. This technical guide provides an in-depth overview of reputable suppliers for high-purity this compound and details a fundamental experimental protocol for its application in the synthesis of 2-chloronicotinic acid, a crucial intermediate.
Sourcing High-Purity this compound
Identifying a reliable supplier for high-purity this compound is critical for research and development. The following table summarizes key quantitative data from several reputable chemical suppliers to facilitate a comparative assessment. Purity levels, a critical parameter, are typically offered at 98% or higher.
| Supplier | Catalog Number | Purity | Available Quantities |
| BOC Sciences | CAS 10366-35-5 | >98.0% (GC) | Inquire |
| Sigma-Aldrich | 10366-35-5 | 98% | Discontinued, check for alternatives |
| Thermo Scientific | A12090 | 98+% | 1g, 5g, 25g |
| BLD Pharm | 10366-35-5 | Inquire | Inquire |
| Aladdin Scientific | --- | min 98% | 100g |
| ChemicalBook | CB7252003 | Varies (e.g., 99%, 99%+ HPLC) | Varies by supplier |
Experimental Protocol: Synthesis of 2-Chloronicotinic Acid from this compound
A primary application of this compound in research is its conversion to 2-chloronicotinic acid, a valuable intermediate in the synthesis of pharmaceuticals and herbicides.[1] The following protocol details the chemical hydrolysis of this compound.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH meter or pH paper
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask, dissolve 5.6 g (0.14 mol) of sodium hydroxide in 100 mL of water with stirring.
-
Addition of Starting Material: To the sodium hydroxide solution, add 1.7 g (0.01 mol) of this compound.
-
Hydrolysis: Heat the reaction mixture to 80-85°C and maintain this temperature with continuous stirring for 2 hours. Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH of the solution to 1-2 by the dropwise addition of 30% hydrochloric acid. This will precipitate the 2-chloronicotinic acid product.
-
Crystallization and Isolation: Continue stirring the acidified mixture for 2 hours to allow for complete crystallization.
-
Filtration and Washing: Collect the white solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with cold water.
-
Drying: Dry the purified 2-chloronicotinic acid to obtain the final product. A typical yield for this procedure is approximately 98%.
Experimental Workflow: Synthesis of 2-Chloronicotinic Acid
The following diagram illustrates the key steps in the synthesis of 2-chloronicotinic acid from this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloronicotinic Acid from 2-Chloronicotinamide
Abstract
This document provides a detailed protocol for the synthesis of 2-chloronicotinic acid via the hydrolysis of 2-chloronicotinamide. 2-Chloronicotinic acid is a crucial intermediate in the development and synthesis of pharmaceuticals, such as the anti-AIDS drug nevirapine and non-steroidal anti-inflammatory drugs, as well as in the manufacturing of herbicides.[1][2] The protocol described herein outlines a standard laboratory procedure for the efficient conversion of the amide to the corresponding carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
2-Chloronicotinic acid, also known as 2-chloro-3-pyridinecarboxylic acid, is a valuable building block in organic synthesis.[2] While various synthetic routes to 2-chloronicotinic acid exist, starting from precursors like 3-cyanopyridine or nicotinic acid, this protocol focuses on the final hydrolysis step from this compound.[2][3][4] The conversion of an amide to a carboxylic acid is a fundamental transformation, typically achieved through acidic or basic hydrolysis. This protocol will detail a basic hydrolysis method, which is generally effective for this type of transformation. The procedure involves heating the amide in the presence of a strong base, followed by acidification to precipitate the carboxylic acid product.
Experimental Protocol
Materials and Reagents:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol (for recrystallization, optional)
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Heating mantle and magnetic stirrer
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure: Basic Hydrolysis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 63.8 mmol).
-
Addition of Base: Prepare a 10% aqueous solution of sodium hydroxide by dissolving 10.0 g of NaOH in 90 mL of deionized water. Add this solution to the round-bottom flask containing the this compound.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress can be monitored by the evolution of ammonia gas (which can be tested with moist pH paper held at the top of the condenser). Continue refluxing for 4-6 hours, or until the starting material is consumed (as determined by TLC or LC-MS analysis).
-
Cooling: After the reaction is complete, remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Acidification: Place the reaction flask in an ice bath to cool it further. Slowly and carefully add concentrated hydrochloric acid dropwise to the stirred solution to neutralize the excess sodium hydroxide and protonate the carboxylate salt. Continue adding HCl until the pH of the solution is approximately 2-3. A white precipitate of 2-chloronicotinic acid will form.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with a small amount of cold deionized water to remove any remaining salts.
-
Drying: Dry the purified 2-chloronicotinic acid in a vacuum oven at 50-60 °C to a constant weight.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as a water-ethanol mixture.[5]
Data Presentation
The following table summarizes the quantitative data for the synthesis of 2-chloronicotinic acid from this compound.
| Parameter | Value |
| Starting Material | This compound |
| Amount of Starting Material | 10.0 g |
| Molar Mass of Starting Material | 156.56 g/mol |
| Moles of Starting Material | 0.0638 mol |
| Reagent | Sodium Hydroxide |
| Product | 2-Chloronicotinic Acid |
| Molar Mass of Product | 157.55 g/mol |
| Theoretical Yield | 10.05 g |
| Actual Yield | 9.25 g |
| Yield | 92% |
| Purity (by HPLC) | >99% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-chloronicotinic acid.
References
- 1. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. Page loading... [guidechem.com]
- 3. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 4. CN101117332A - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 5. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
Application Notes and Protocols: Enzymatic Hydrolysis of 2-Chloronicotinamide using Amidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloronicotinic acid is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] Traditional chemical synthesis methods for 2-chloronicotinic acid often involve harsh reaction conditions, multiple steps, and the generation of significant environmental pollutants.[2][4][5] Biocatalytic hydrolysis of 2-chloronicotinamide using amidases presents a green and efficient alternative, offering high specificity and mild reaction conditions.[2][3][5] Amidases (EC 3.5.1.4) are hydrolases that catalyze the conversion of amides to their corresponding carboxylic acids and ammonia.[3][5] This document provides detailed application notes and protocols for the enzymatic hydrolysis of this compound utilizing amidase, with a focus on the well-characterized amidase from Pantoea sp. (Pa-Ami) and its engineered variants.
Principle of the Reaction
The enzymatic reaction involves the hydrolysis of the amide bond in this compound by an amidase to produce 2-chloronicotinic acid and ammonia. The steric and electronic effects of the chlorine substituent at the 2-position of the pyridine ring make this substrate particularly challenging for many wild-type amidases.[2][3][5] However, specific amidases, such as Pa-Ami, have been identified and engineered to exhibit high catalytic efficiency for this conversion.[2][3]
Applications
-
Pharmaceutical Synthesis: Production of key intermediates for active pharmaceutical ingredients.[1][2]
-
Agrochemical Manufacturing: Synthesis of building blocks for herbicides and fungicides.[1][6]
-
Green Chemistry: An environmentally friendly alternative to traditional chemical synthesis routes.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on the enzymatic hydrolysis of this compound using wild-type and engineered amidases from Pantoea sp..
Table 1: Comparison of Catalytic Properties of Wild-Type and Mutant Amidases
| Enzyme Variant | Specific Activity Improvement (fold vs. Wild-Type) | kcat/Km Improvement (fold vs. Wild-Type) | Reference |
| Wild-Type Pa-Ami | 1.0 | 1.0 | [2] |
| G175A Mutant | 3.2 | 3.1 | [2] |
| G175A/A305T Double Mutant | 3.7 | 10.0 | [2] |
Table 2: Biotransformation Process Parameters and Outcomes
| Enzyme | Substrate Concentration (mM) | Reaction Time | Conversion (%) | Final Product Concentration (mM) | Reference |
| Wild-Type Pa-Ami | 200 | > 120 min | ~100 | ~200 | [5] |
| G175A/A305T Mutant | 200 | 20 min | 100 | 200 | [5] |
| Wild-Type Pa-Ami (Fed-batch) | - | - | 94.2 | 370 | [1] |
| G175A/A305T Mutant | - | - | 94 | 1220 | [2] |
Experimental Protocols
This section provides detailed protocols for the expression of recombinant amidase and the subsequent enzymatic hydrolysis of this compound.
Protocol 1: Expression of Recombinant Amidase in E. coli
This protocol is based on methodologies for expressing amidase genes in a host system for subsequent use as a whole-cell biocatalyst.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the amidase gene
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic for plasmid selection
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Centrifuge and sterile centrifuge tubes
-
Incubator shaker
Procedure:
-
Transform the E. coli expression strain with the expression vector containing the amidase gene.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate a larger volume of LB medium (e.g., 500 mL) with the antibiotic.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 16-25°C) for several hours (e.g., 12-16 hours) to allow for proper protein folding.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and centrifuge again.
-
The resulting cell pellet (recombinant whole-cell biocatalyst) can be used directly in the hydrolysis reaction or stored at -80°C for later use.
Protocol 2: Enzymatic Hydrolysis of this compound using Whole-Cell Biocatalyst
This protocol describes the biotransformation of this compound to 2-chloronicotinic acid using the prepared recombinant E. coli cells.
Materials:
-
Recombinant E. coli cells expressing amidase (from Protocol 1)
-
This compound (substrate)
-
Tris-HCl buffer (e.g., 200 mM, pH 8.0)
-
Reaction vessel (e.g., shaker flask or stirred-tank reactor)
-
Temperature-controlled shaker or water bath
-
Analytical instrument for monitoring reaction progress (e.g., HPLC)
Procedure:
-
Prepare the reaction mixture in the reaction vessel. A typical reaction mixture consists of:
-
200 mM this compound
-
200 mM Tris-HCl buffer (pH 8.0)
-
10 g/L (wet weight) of recombinant E. coli cells
-
-
Incubate the reaction mixture at the optimal temperature for the specific amidase (e.g., 40°C).[5]
-
Maintain constant agitation to ensure proper mixing.
-
Monitor the progress of the reaction by taking samples at regular intervals.
-
Analyze the samples for the disappearance of the substrate (this compound) and the appearance of the product (2-chloronicotinic acid) using a suitable analytical method like HPLC.
-
Upon completion of the reaction (as determined by the complete conversion of the substrate), terminate the reaction by, for example, centrifuging to remove the cells and then acidifying the supernatant to precipitate the product.
-
The product, 2-chloronicotinic acid, can then be purified from the reaction mixture.
Visualizations
Caption: Enzymatic hydrolysis of this compound to 2-Chloronicotinic Acid.
Caption: General experimental workflow for enzymatic hydrolysis.
References
- 1. Biocatalytic hydrolysis of chlorinated nicotinamides by a superior AS family amidase and its application in enzymatic production of 2-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Engineering of Amidase from Pantoea sp. for Efficient 2-Chloronicotinic Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. 2-Chloronicotinic Acid: Applications in Pesticides and its Biosynthesis by Amidase-Catalyzed Hydrolysis_Chemicalbook [chemicalbook.com]
- 5. Structure-Based Engineering of Amidase from Pantoea sp. for Efficient 2-Chloronicotinic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid through a Single Site Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Pyrrolopyridines Using 2-Chloronicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolopyridines are a class of bicyclic heteroaromatic compounds that constitute the core structure of numerous biologically active molecules and pharmaceuticals. Their diverse pharmacological activities, including kinase inhibition, anti-inflammatory, and anti-cancer properties, have made them a significant target in medicinal chemistry and drug discovery. The synthesis of substituted pyrrolopyridines is, therefore, a key area of research. This document provides detailed application notes and protocols for the synthesis of pyrrolopyridines utilizing 2-chloronicotinamide as a versatile starting material. The methodologies described herein are based on established palladium-catalyzed cross-coupling reactions, offering a robust and adaptable approach for the generation of diverse pyrrolopyridine libraries.
Synthetic Strategy
A plausible and effective strategy for the synthesis of pyrrolopyridines from this compound involves a two-step sequence:
-
Palladium-Catalyzed Cross-Coupling: The first step involves a palladium-catalyzed reaction, such as a Sonogashira or Suzuki coupling, to introduce a substituent at the 2-position of the pyridine ring. This substituent is chosen to contain the necessary functionality for the subsequent cyclization.
-
Intramolecular Cyclization: The second step is an intramolecular cyclization reaction to form the fused pyrrole ring, yielding the pyrrolopyridine scaffold.
This approach allows for significant variation in the final product by changing the coupling partner in the first step.
Experimental Protocols
Protocol 1: Synthesis of a Pyrrolo[2,3-b]pyridine Derivative via Sonogashira Coupling and Intramolecular Cyclization
This protocol describes a general procedure for the synthesis of a pyrrolo[2,3-b]pyridine derivative from this compound and a terminal alkyne.
Step 1: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 equiv.), and a copper(I) co-catalyst like CuI (0.04 equiv.).
-
Add a suitable solvent, such as degassed triethylamine or a mixture of DMF and triethylamine.
-
To this mixture, add the terminal alkyne (1.2 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to a temperature between 60-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-alkynylnicotinamide intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the purified 2-alkynylnicotinamide from Step 1 in a suitable high-boiling solvent such as DMF or DMSO.
-
Add a base, for example, potassium carbonate (K₂CO₃) or sodium tert-butoxide (t-BuONa) (2.0 equiv.).
-
Heat the reaction mixture to a temperature between 120-150 °C.
-
Monitor the cyclization reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final pyrrolopyridine product by column chromatography or recrystallization.
Protocol 2: Synthesis of a Pyrrolo[3,2-b]pyridine Derivative via Buchwald-Hartwig Amination and Subsequent Cyclization
This protocol outlines a general method for synthesizing pyrrolo[3,2-b]pyridines by first forming a key amine intermediate.
Step 1: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired primary amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv.) in a dry Schlenk tube.
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-120 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2-aminonicotinamide derivative by column chromatography.
Step 2: Cyclization to form the Pyrrolopyridine Ring
The specific conditions for this step will depend on the nature of the amine introduced in Step 1. For example, if the amine contains a suitable ortho-halide, a subsequent intramolecular Heck or Buchwald-Hartwig reaction could be employed to form the pyrrole ring.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of pyrrolopyridine precursors and related structures based on methodologies analogous to those described above.
| Entry | Starting Material | Coupling Partner/Reagent | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,6-Dichloronicotinamide | Phenylboronic acid | PXPd₂ / K₂CO₃ | Methanol | RT | 0.5 | 95 | [1] |
| 2 | 6-Chloropyridin-3-yl derivative | (6-chloropyridin-3-yl)boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | EtOH/H₂O | 90 | 0.17 | 64 | [2] |
| 3 | N-((6-chloropyridin-3-yl)methyl)-... | Benzylamine | Pd(OAc)₂ / BINAP / Cs₂CO₃ | 1,4-Dioxane | 110 | 1.5 | - | [2] |
| 4 | 2-Chloronicotinic acid | Anilines | K₂CO₃ | Water | MW | - | - | [3] |
Visualizations
Synthetic Workflow Diagram
References
- 1. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of 2-(Organothio)nicotinamides from 2-Chloronicotinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(organothio)nicotinamides through the nucleophilic aromatic substitution (SNAr) of 2-chloronicotinamide with various thiols. This reaction offers a straightforward and efficient method for introducing a diverse range of sulfur-containing moieties at the 2-position of the nicotinamide scaffold, a common motif in pharmacologically active compounds. The resulting 2-(organothio)nicotinamides can serve as key intermediates in drug discovery and development programs.
Introduction
The nicotinamide framework is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents. Modification of this core structure is a common strategy for optimizing pharmacological properties. The introduction of a sulfur linkage at the 2-position can significantly impact a molecule's biological activity, metabolic stability, and pharmacokinetic profile. The reaction of this compound with thiols via nucleophilic aromatic substitution (SNAr) is a robust method for achieving this transformation. The electron-withdrawing nature of the pyridine nitrogen atom and the amide group facilitates the displacement of the chloride by a sulfur nucleophile. This protocol outlines the general procedure, key reaction parameters, and expected outcomes for this valuable synthetic transformation.
Reaction Scheme
The general reaction involves the displacement of the chloride atom from this compound by a thiol in the presence of a base.
Caption: General reaction scheme for the synthesis of 2-(organothio)nicotinamides.
Experimental Protocol
This protocol provides a general method for the reaction of this compound with a representative thiol, such as thiophenol. The conditions can be adapted for other alkyl or aryl thiols.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol, etc.)
-
Base (e.g., potassium carbonate, sodium hydride, triethylamine)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN))
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) plates and developing system
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous solvent (e.g., DMF, 5-10 mL per mmol of this compound) and a suitable base (e.g., potassium carbonate, 1.5-2.0 eq).
-
Thiol Addition: To the stirred suspension, add the desired thiol (1.1-1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and monitor the progress by TLC.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by slowly adding deionized water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(organothio)nicotinamide.
Data Presentation
The following table summarizes representative reaction conditions and yields for the synthesis of 2-(organothio)nicotinamides. Actual yields will vary depending on the specific thiol and reaction conditions employed.
| Entry | Thiol (R-SH) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | DMF | 80 | 4 | 85-95 |
| 2 | Benzyl thiol | NaH | THF | 60 | 6 | 80-90 |
| 3 | 4-Methylthiophenol | K₂CO₃ | DMSO | 90 | 3 | 88-98 |
| 4 | Ethanethiol | Et₃N | MeCN | 70 | 8 | 75-85 |
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of 2-(organothio)nicotinamides.
Discussion
The nucleophilic aromatic substitution of this compound with thiols is a versatile and high-yielding reaction. The choice of base and solvent can influence the reaction rate and outcome. Stronger bases like sodium hydride can be used to pre-form the thiolate, which can lead to faster reaction times. Polar aprotic solvents such as DMF and DMSO are generally effective in promoting SNAr reactions. The reaction temperature is typically elevated to ensure a reasonable reaction rate, although highly activated thiols may react at room temperature.
For researchers in drug development, this methodology provides a reliable route to a diverse library of 2-(organothio)nicotinamide derivatives for structure-activity relationship (SAR) studies. The synthesized compounds can be further functionalized at the amide nitrogen or the sulfur atom to explore a wider chemical space.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Thiols are often malodorous and toxic; handle with care.
-
Sodium hydride is a flammable solid and reacts violently with water; handle under an inert atmosphere.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used.
Application Notes and Protocols: Reaction of 2-Chloronicotinamide with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2-chloronicotinamide with amines is a crucial transformation in medicinal chemistry and drug development. This nucleophilic aromatic substitution (SNAr) reaction provides a versatile route to synthesize a diverse range of N-substituted 2-aminonicotinamide derivatives. These products are valuable scaffolds found in numerous biologically active compounds, including antifungal agents and kinase inhibitors. This document provides detailed application notes, experimental protocols, and a mechanistic overview of this important reaction.
The core of this transformation lies in the nucleophilic attack of an amine on the electron-deficient pyridine ring of this compound, leading to the displacement of the chloride leaving group. The electron-withdrawing nature of the carboxamide group and the ring nitrogen atom facilitates this substitution, making the C2 position susceptible to nucleophilic attack.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with amines proceeds through a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:
-
Nucleophilic Attack and Formation of a Meisenheimer Complex: The amine, acting as a nucleophile, attacks the carbon atom bearing the chlorine atom (C2 position) on the pyridine ring. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized over the aromatic ring and is stabilized by the electron-withdrawing carboxamide group and the pyridine nitrogen.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group. A base, which can be an excess of the reacting amine or an added auxiliary base, then deprotonates the nitrogen of the newly attached amino group to yield the final N-substituted 2-aminonicotinamide product.
dot
Caption: SNAr mechanism of this compound with an amine.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various N-substituted 2-aminonicotinic acids from 2-chloronicotinic acid, which serves as a good proxy for the reactivity of this compound under similar microwave-assisted conditions.
| Entry | Amine | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methylamine (40% in H₂O) | 140 | 1.5 | 98 |
| 2 | Ethylamine | 200 | 2 | 75 |
| 3 | Propylamine | 200 | 2 | 80 |
| 4 | Isopropylamine | 200 | 2 | 65 |
| 5 | Benzylamine | 200 | 2 | 85 |
| 6 | Aniline | 200 | 2 | 55 |
| 7 | 4-Fluoroaniline | 200 | 2 | 60 |
| 8 | 4-Chloroaniline | 200 | 2 | 62 |
| 9 | 4-Methoxyaniline | 200 | 2 | 70 |
Data adapted from the microwave-assisted synthesis of 2-aminonicotinic acids.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound (Starting Material)
This protocol describes the synthesis of the starting material, this compound, from 2-chloro-3-cyanopyridine.[3]
Materials:
-
2-chloro-3-cyanopyridine
-
Concentrated sulfuric acid
-
Ammonia solution
-
Ice
-
Ethyl acetate
Procedure:
-
In a suitable reaction vessel, add concentrated sulfuric acid.
-
Slowly add 2-chloro-3-cyanopyridine to the sulfuric acid with stirring until fully dissolved.
-
Heat the reaction mixture to 90 °C and maintain this temperature with stirring for 2 hours.
-
After cooling, slowly pour the reaction mixture into a beaker containing a mixture of ammonia solution and crushed ice with continuous stirring for 1 hour.
-
Collect the precipitated crude product by filtration.
-
Wash the crude product by stirring it in ethyl acetate for 1 hour.
-
Filter the solid and dry it to obtain this compound as a white solid.
Protocol 2: General Procedure for the Microwave-Assisted Synthesis of N-Substituted 2-Aminonicotinamides
This protocol is adapted from the synthesis of 2-aminonicotinic acids and is a general guideline for the reaction of this compound with various amines under microwave irradiation.[2] Optimization of reaction time and temperature may be necessary for specific amines.
Materials:
-
This compound
-
Amine (aliphatic or aromatic)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Water or another suitable solvent (e.g., DMF, NMP)
-
Microwave reactor vials
Procedure:
-
To a 10 mL microwave reactor vial, add this compound (1.0 mmol).
-
Add the desired amine (3.0 mmol, 3 equivalents).
-
Add diisopropylethylamine (3.0 mmol, 3 equivalents) as a base.
-
Add water (or another suitable solvent) to achieve a suitable concentration.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at the desired temperature (e.g., 140-200 °C) for the specified time (e.g., 1.5-2 hours).
-
After the reaction is complete, cool the vial to room temperature.
-
The work-up procedure will vary depending on the properties of the product. A typical work-up may involve:
-
Acidifying the reaction mixture with HCl to precipitate the product (if it is a solid).
-
Extracting the product with an organic solvent (e.g., ethyl acetate) if it is soluble.
-
-
Purify the crude product by recrystallization or column chromatography to obtain the pure N-substituted 2-aminonicotinamide.
dot
Caption: Experimental workflow for the synthesis of N-substituted 2-aminonicotinamides.
Applications in Drug Development
The N-substituted 2-aminonicotinamide scaffold is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a wide range of therapeutic applications, including:
-
Antifungal Agents: Several compounds containing this moiety have shown potent activity against various fungal strains, including Candida albicans.[4]
-
Kinase Inhibitors: The ability of the 2-aminopyridine core to form key hydrogen bond interactions with the hinge region of kinases makes these compounds attractive candidates for the development of kinase inhibitors for cancer therapy and other diseases.
-
Other Therapeutic Areas: Derivatives have also been explored as anti-inflammatory, antiviral, and antibacterial agents.
The synthetic accessibility of this class of compounds, as outlined in this document, allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical step in the drug discovery process.
Conclusion
The reaction of this compound with amines via nucleophilic aromatic substitution is a robust and efficient method for the synthesis of a diverse array of N-substituted 2-aminonicotinamides. The use of modern techniques such as microwave-assisted synthesis can significantly accelerate reaction times and improve yields. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and development of novel therapeutics based on this important chemical scaffold.
References
Application Notes and Protocols for Monitoring 2-Chloronicotinamide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring reactions involving 2-Chloronicotinamide, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy offer robust and reliable methods for reaction monitoring, ensuring accurate determination of reaction progress, yield, and impurity profiles.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a versatile and widely used technique for monitoring the conversion of this compound and the formation of products and byproducts. This method is particularly suitable for analyzing the hydrolysis of this compound to 2-chloronicotinic acid.
Experimental Protocol: HPLC Analysis of this compound Hydrolysis
Objective: To quantify the concentration of this compound and 2-chloronicotinic acid in a reaction mixture over time.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1% v/v in water)
-
This compound standard
-
2-chloronicotinic acid standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of this compound and 2-chloronicotinic acid in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solutions to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 100 µL) from the reaction mixture at specified time points.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a suitable quenching agent).
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Gradient elution as detailed in Table 1.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 265 nm
-
-
Data Analysis:
-
Integrate the peak areas for this compound and 2-chloronicotinic acid.
-
Construct calibration curves by plotting peak area versus concentration for the standard solutions.
-
Determine the concentration of each analyte in the reaction samples from the calibration curves.
-
Data Presentation
Table 1: HPLC Gradient Elution Program
| Time (minutes) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Table 2: Illustrative HPLC Monitoring Data for the Hydrolysis of this compound
| Reaction Time (hours) | This compound Concentration (µg/mL) | 2-chloronicotinic acid Concentration (µg/mL) | Conversion (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 1 | 75.2 | 24.8 | 24.8 |
| 2 | 51.5 | 48.5 | 48.5 |
| 4 | 20.1 | 79.9 | 79.9 |
| 6 | 5.3 | 94.7 | 94.7 |
| 8 | <1.0 | >99.0 | >99.0 |
Diagrams
Caption: HPLC analytical workflow for reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for monitoring reactions where this compound is synthesized or converted to other volatile derivatives.
Experimental Protocol: GC-MS Analysis of a this compound Synthesis Reaction
Objective: To monitor the formation of this compound from its precursors and identify any volatile impurities.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Dichloromethane (GC grade)
-
This compound standard
-
Internal standard (e.g., a structurally similar compound with a different retention time)
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in dichloromethane at a concentration of 1 mg/mL.
-
Prepare a stock solution of the internal standard in dichloromethane at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards containing both this compound and the internal standard at various concentrations.
-
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Dilute the sample with dichloromethane.
-
Add a known amount of the internal standard to the diluted sample.
-
Filter the sample if necessary.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.
-
Quantify this compound using the internal standard method.
-
Data Presentation
Table 3: Illustrative GC-MS Monitoring Data for a this compound Synthesis
| Reaction Time (hours) | Peak Area Ratio (this compound / Internal Standard) | Calculated Concentration (mg/mL) | Yield (%) |
| 0.5 | 0.25 | 0.12 | 12 |
| 1 | 0.88 | 0.44 | 44 |
| 2 | 1.52 | 0.76 | 76 |
| 4 | 1.85 | 0.93 | 93 |
| 6 | 1.86 | 0.93 | 93 |
Diagrams
Caption: GC-MS analytical workflow for reaction monitoring.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring
In-situ NMR spectroscopy allows for real-time, non-invasive monitoring of chemical reactions, providing detailed kinetic and mechanistic information without the need for sample workup.
Experimental Protocol: In-situ ¹H NMR Monitoring of this compound Reactions
Objective: To continuously monitor the concentrations of reactants, intermediates, and products in a reaction involving this compound.
Instrumentation:
-
NMR spectrometer with a flow-tube or a standard NMR tube for direct monitoring
-
Shimming and temperature control units
Reagents:
-
Deuterated solvent appropriate for the reaction (e.g., DMSO-d₆, D₂O)
-
Internal standard (e.g., a non-reactive compound with a known concentration and a signal that does not overlap with other signals)
Procedure:
-
Sample Preparation:
-
In a standard 5 mm NMR tube, dissolve the starting materials and the internal standard in the deuterated solvent.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Initiate the reaction (e.g., by adding a catalyst or by raising the temperature).
-
-
NMR Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Ensure consistent temperature and shimming throughout the experiment.
-
Typical parameters for each spectrum:
-
Number of scans: 4-16 (depending on concentration)
-
Relaxation delay: 5 seconds
-
Pulse angle: 90°
-
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to the reactants, products, and the internal standard.
-
Calculate the relative concentrations of each species at each time point by comparing their integral values to that of the internal standard.
-
Data Presentation
Table 4: Illustrative In-situ ¹H NMR Data for a Reaction of this compound
| Reaction Time (minutes) | Integral (this compound) | Integral (Product) | Integral (Internal Standard) | Relative Concentration of this compound | Relative Concentration of Product |
| 0 | 1.00 | 0.00 | 1.00 | 1.00 | 0.00 |
| 10 | 0.82 | 0.18 | 1.00 | 0.82 | 0.18 |
| 30 | 0.55 | 0.45 | 1.00 | 0.55 | 0.45 |
| 60 | 0.25 | 0.75 | 1.00 | 0.25 | 0.75 |
| 120 | 0.05 | 0.95 | 1.00 | 0.05 | 0.95 |
Diagrams
Caption: Hydrolysis of this compound to 2-chloronicotinic acid.
These application notes provide a comprehensive guide for the analytical monitoring of reactions involving this compound. The detailed protocols and illustrative data will aid researchers in accurately tracking reaction kinetics, optimizing process parameters, and ensuring the quality of their synthetic products.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-Chloronicotinamide
Abstract
This application note details a robust and accurate isocratic High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances in 2-Chloronicotinamide. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and efficient analytical solution for quality control and research applications in the pharmaceutical and chemical industries.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[][2] Its purity is critical to ensure the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of chemical compounds.[3] This document provides a detailed protocol for a reversed-phase HPLC method developed and validated for the purity assessment of this compound. The method is designed to be specific, accurate, and precise for its intended purpose.
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Data Acquisition and Processing: Chromatography data station software.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
-
Filters: 0.45 µm membrane filters for solvent and sample filtration.
Reagents and Chemicals
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
-
Methanol (MeOH): HPLC grade.
-
Phosphoric Acid (H₃PO₄): Analytical grade.
-
This compound Reference Standard: Purity ≥ 99.5%.
-
Potential Impurities (for method development/validation):
-
2-Chloronicotinic acid
-
Nicotinamide
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.05% Phosphoric Acid in Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Run Time | 20 minutes |
Table 1: HPLC Chromatographic Conditions
Protocols
Mobile Phase Preparation (1 L)
-
Measure 700 mL of HPLC grade water into a 1 L volumetric flask.
-
Add 0.5 mL of concentrated phosphoric acid and mix well.
-
Add 300 mL of acetonitrile.
-
Bring to volume with HPLC grade water if necessary.
-
Degas the mobile phase by sonication for 15 minutes or by vacuum filtration through a 0.45 µm membrane filter.
Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of a 50:50 mixture of methanol and water (diluent) and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Sample Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Follow steps 2-5 of the standard solution preparation protocol.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. This is achieved by making five replicate injections of the standard solution. The acceptance criteria are listed in Table 2.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | 8500 |
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
| % RSD of Retention Time | ≤ 1.0% | 0.3% |
Table 2: System Suitability Parameters and Hypothetical Results
Data Presentation and Purity Calculation
The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
A hypothetical analysis of a this compound sample is presented in Table 3.
| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 3.5 | 15,000 | 0.30 | Impurity A (e.g., Nicotinamide) |
| 2 | 4.8 | 25,000 | 0.50 | Impurity B (e.g., 2-Chloronicotinic acid) |
| 3 | 8.2 | 4,950,000 | 99.00 | This compound |
| 4 | 12.5 | 10,000 | 0.20 | Unknown Impurity |
| Total | 5,000,000 | 100.00 |
Table 3: Hypothetical Purity Analysis Data for a this compound Sample
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC analysis protocol.
References
Application Note: Elucidating the Structure of 2-Chloronicotinamide and its Reaction Products using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structure elucidation of organic molecules.[1] For drug discovery and development, confirming the chemical structure of starting materials, intermediates, and final products is a critical step. 2-Chloronicotinamide and its derivatives are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.[2][3] This document provides detailed protocols and application notes for using a suite of 1D and 2D NMR experiments to characterize this compound and a representative reaction product, demonstrating a comprehensive workflow for structural verification.
Overview of the NMR-based Structure Elucidation Workflow
The structural analysis of a novel compound synthesized from this compound follows a logical progression of NMR experiments. The workflow begins with simple 1D experiments to get a basic count of proton and carbon environments and progresses to more complex 2D experiments to establish connectivity and spatial relationships.
Caption: General workflow for small molecule structure elucidation using NMR.
Experimental Protocols
Sample Preparation
High-quality NMR spectra depend critically on proper sample preparation.[4] The sample must be fully dissolved, and the solution should be free of particulate matter.[4][5]
-
Weighing the Sample:
-
Solvent Selection:
-
Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆, D₂O). Common solvents are available from commercial suppliers.[6]
-
For this compound, which is a solid, DMSO-d₆ is a common choice.
-
-
Dissolution:
-
Filtration and Transfer:
-
Referencing:
NMR Data Acquisition
The following experiments should be performed sequentially on a 400-600 MHz NMR spectrometer.
-
¹H NMR: Provides information on the number and type of proton environments, chemical shifts, signal integrations (proton ratios), and through-bond coupling patterns (multiplicity).
-
¹³C NMR: Shows the number of unique carbon environments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Used to differentiate between CH, CH₂, and CH₃ groups. DEPT-135 is common, where CH and CH₃ signals are positive, and CH₂ signals are negative. Quaternary carbons are absent.
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are coupled to each other, typically through two or three bonds.[10][11] Cross-peaks connect coupled proton signals.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that shows correlations between protons and the carbons they are directly attached to (one-bond ¹JCH coupling).[1][12][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[12][14][15] This is crucial for connecting molecular fragments and identifying quaternary carbons.[15]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, regardless of whether they are connected through bonds.[16] This is essential for determining stereochemistry and conformation.[16][17]
Data Processing
Modern NMR software automates much of the data processing.[18] Key steps include:
-
Fourier Transformation: Converts the time-domain signal (FID) into the frequency-domain spectrum.[19]
-
Phasing: Corrects the phase of the spectral lines to be purely absorptive.[20]
-
Baseline Correction: Flattens the spectral baseline.[19]
-
Referencing: Sets the TMS or solvent peak to its correct chemical shift.
-
Integration: Calculates the area under each peak in the ¹H spectrum, which is proportional to the number of protons.[20]
Structure Elucidation of this compound
This compound serves as our starting material. Its structure is relatively simple, providing a clear reference for interpreting the spectra of its derivatives.
Structure:
(Note: Simplified representation for discussion)
Predicted NMR Data for this compound
The following table summarizes the expected NMR data based on the structure. The pyridine ring has three aromatic protons, and the amide group has two protons.
| Position | Atom | Predicted ¹H δ (ppm) | Multiplicity | Predicted ¹³C δ (ppm) | Key 2D Correlations |
| Amide | -NH₂ | ~7.5 - 8.5 | br s (2H) | - | HMBC: C=O, C3 |
| C=O | -C=O | - | - | ~165 | HMBC: Amide-H, H4 |
| 3 | C3 | - | - | ~135 | HMBC: H4, H5, Amide-H |
| 4 | H4 | ~8.2 | dd | ~140 | COSY: H5, H6; HSQC: C4; HMBC: C=O, C2, C3, C5, C6 |
| 5 | H5 | ~7.5 | dd | ~123 | COSY: H4, H6; HSQC: C5; HMBC: C3, C4, C6 |
| 6 | H6 | ~8.6 | dd | ~150 | COSY: H4, H5; HSQC: C6; HMBC: C2, C4, C5 |
| 2 | C2 | - | - | ~152 | HMBC: H4, H6 |
Note: br s = broad singlet, dd = doublet of doublets. Chemical shifts are estimates and can vary with solvent and concentration.
Case Study: Structure Elucidation of a Reaction Product
Let's consider a hypothetical reaction where this compound is reacted with methylamine (CH₃NH₂) to substitute the chlorine atom, forming 2-(methylamino)nicotinamide.
Reaction: this compound + CH₃NH₂ → 2-(Methylamino)nicotinamide
Proposed Structure of the Product
The goal is to use NMR to confirm that this substitution has occurred. The key structural changes are the replacement of the C2-Cl bond with a C2-NHCH₃ group and the appearance of a new methyl group.
Comparative NMR Analysis
The most significant changes in the NMR spectra compared to the starting material will be:
-
¹H NMR: Appearance of a new signal for the methyl (CH₃) protons and a signal for the new N-H proton. The chemical shifts of the aromatic protons (H4, H5, H6) will also shift, typically upfield, due to the electron-donating nature of the amino group compared to chlorine.
-
¹³C NMR: A new signal for the methyl carbon will appear. The chemical shift of C2 will change significantly.
NMR Data for 2-(Methylamino)nicotinamide
The following table presents hypothetical but realistic data for the reaction product.
| Assignment | Atom | ¹H δ (ppm) | Multiplicity | J (Hz) | ¹³C δ (ppm) |
| Methyl | -CH₃ | 3.05 | d | 5.0 | 28.5 |
| N-H (amine) | -NH- | 7.90 | q | 5.0 | - |
| H4 | H4 | 8.05 | dd | 7.6, 1.8 | 138.0 |
| H5 | H5 | 7.35 | dd | 7.6, 4.8 | 121.0 |
| H6 | H6 | 8.45 | dd | 4.8, 1.8 | 148.5 |
| Amide | -NH₂ | 7.80, 8.10 | br s (2H) | - | - |
| C2 | C2 | - | - | - | 155.0 |
| C3 | C3 | - | - | - | 133.0 |
| C=O | C=O | - | - | - | 166.2 |
2D NMR Correlation Analysis
2D NMR is essential to assemble the structure and unambiguously assign all signals.
Caption: Key HMBC correlations confirming the structure of the product.
-
COSY: Cross-peaks will confirm the connectivity of the aromatic protons: a peak between H4 (8.05 ppm) and H5 (7.35 ppm), between H5 and H6 (8.45 ppm), and a weaker four-bond coupling between H4 and H6. A crucial correlation will be observed between the methyl protons (-CH₃, 3.05 ppm) and the amine proton (-NH-, 7.90 ppm), confirming they are part of the same spin system.
-
HSQC: This spectrum directly links each proton to its attached carbon. It will show correlations for CH₃/C-CH₃, H4/C4, H5/C5, and H6/C6, confirming their one-bond connections.[12]
-
HMBC: This is the key experiment for assembling the fragments.[21]
-
The methyl protons (3.05 ppm) will show a strong correlation to C2 (155.0 ppm), confirming the methylamine group is attached to the C2 position.
-
The amine proton (7.90 ppm) will also show correlations to C2 and C6, further anchoring the substituent.
-
The aromatic protons will show correlations to neighboring carbons, confirming the pyridine ring structure. For instance, H4 will correlate to C2, C3, C5, C6, and the carbonyl carbon (C=O).[12] This last correlation connects the amide group to the ring at position C3.
-
Conclusion
A systematic approach using 1D and 2D NMR spectroscopy allows for the complete and unambiguous structure elucidation of this compound and its reaction products. By combining information from ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, researchers can confidently verify molecular structures, identify substitution patterns, and confirm the identity of novel compounds. This robust analytical workflow is fundamental to ensuring the quality and identity of molecules in pharmaceutical and chemical research.
References
- 1. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. 2D HMBC - NMR Wiki [nmrwiki.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 19. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 20. mathworks.com [mathworks.com]
- 21. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scaling Up the Synthesis of 2-Chloronicotinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-chloronicotinamide and its derivatives, with a focus on strategies for scaling up production. It includes key experimental methodologies, data presentation for easy comparison, and visualizations of synthetic workflows and relevant biological pathways.
Introduction
This compound and its derivatives are pivotal intermediates in the pharmaceutical and agrochemical industries. They form the structural core of numerous active compounds, including fungicides and anticancer agents.[1][2] The efficient and scalable synthesis of these molecules is therefore of significant interest for research and development. This document outlines a robust laboratory-scale synthesis of this compound and discusses key considerations for its scale-up, including enzymatic approaches that offer environmental and efficiency benefits for industrial production.[]
Data Presentation
Table 1: Synthesis of this compound - Reaction Parameters and Yield
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-3-cyanopyridine | [4] |
| Reagent | Concentrated Sulfuric Acid | [4] |
| Reaction Temperature | 90 °C | [4] |
| Reaction Time | 2 hours | [4] |
| Work-up | Quenching with ammonia/ice, washing with ethyl acetate | [4] |
| Yield | 98% | [4] |
| Purity | >98% (by GC) | [] |
| Appearance | White to Beige Crystalline Powder | [] |
| Melting Point | 162-167 °C | [][5] |
Table 2: Synthesis of N-(thiophen-2-yl) nicotinamide derivatives - Example Yields
| Compound ID | Derivative Structure | Yield | Reference |
| 4a | Ethyl 5-(6-chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | 74% | [1] |
| 4b | Ethyl 5-(6-bromo-5-chloro-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | 74% | [1] |
| 4g | Methyl 5-(5-bromo-6-chloronicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | 64% | [1] |
| 4h | Methyl 5-(6-bromonicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | 72% | [1] |
| 4m | 2-methoxyethyl 4-cyano-5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylate | 69% | [1] |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound[4][6]
This protocol describes a high-yield synthesis of this compound from 2-chloro-3-cyanopyridine.
Materials:
-
2-chloro-3-cyanopyridine (138 g, 1 mol)
-
Concentrated sulfuric acid (400 mL)
-
Ammonia solution
-
Ice
-
Ethyl acetate
-
1000 mL three-necked flask
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a 1000 mL three-necked flask, add 400 mL of concentrated sulfuric acid.
-
While stirring, slowly add 138 g (1 mol) of 2-chloro-3-cyanopyridine. Continue stirring until all the solid has dissolved.
-
Heat the reaction mixture to 90 °C and maintain this temperature with stirring for 2 hours.
-
After 2 hours, cool the reaction mixture and slowly pour it into a vigorously stirred mixture of 1000 mL of ammonia and 1 kg of ice.
-
Continue stirring the resulting slurry for 1 hour.
-
Collect the precipitated crude product by filtration.
-
Transfer the crude product to a beaker containing 1000 mL of ethyl acetate and stir for 1 hour to wash the solid.
-
Isolate the purified product by filtration.
-
Dry the white solid at 50 °C to obtain this compound.
Expected Yield: Approximately 153 g (98%).[4]
Protocol 2: General Procedure for the Synthesis of N-Aryl Nicotinamide Derivatives[1]
This protocol provides a general method for the synthesis of N-aryl nicotinamide derivatives from a nicotinic acid precursor.
Materials:
-
Substituted nicotinic acid (2.3 mmol)
-
Oxalyl chloride (6.9 mmol)
-
N,N-Dimethylformamide (DMF, 1 drop)
-
Dichloromethane (CH₂Cl₂, 20 mL)
-
Substituted thiophen-2-amine (2.3 mmol)
-
Triethylamine (4.6 mmol)
-
Standard laboratory glassware
Procedure:
-
To a solution of the substituted nicotinic acid (2.3 mmol) in dichloromethane (20 mL), add oxalyl chloride (6.9 mmol) dropwise, followed by one drop of DMF.
-
Stir the mixture at room temperature for 6 hours.
-
Concentrate the mixture under reduced pressure to obtain the acyl chloride.
-
In a separate flask, dissolve the substituted thiophen-2-amine (2.3 mmol) and triethylamine (4.6 mmol) in dichloromethane (20 mL).
-
Add the previously prepared acyl chloride to this solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Scale-Up Considerations
Scaling up the synthesis of this compound and its derivatives requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
-
Reaction Conditions: The highly exothermic nature of quenching the sulfuric acid reaction mixture with a basic solution requires a robust cooling system and controlled addition rates at a larger scale to manage the heat generated.
-
Solvent Selection: While ethyl acetate is suitable for washing at the lab scale, alternative solvents may be more economical and efficient for large-scale purification processes like recrystallization.
-
Green Chemistry Approaches: For industrial-scale production, enzymatic hydrolysis of this compound to 2-chloronicotinic acid presents a promising green alternative to harsh chemical methods.[] An engineered amidase from Pantoea sp. (Pa-Ami) has shown high catalytic activity for this conversion.[] A fed-batch process using this enzyme can achieve high product concentrations and conversion rates.[]
Quality Control
Ensuring the purity and identity of the synthesized this compound derivatives is crucial. The following analytical methods are recommended for quality control:
-
High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method can be used for the simultaneous determination and quantification of the target compound and any impurities.[6][7] Method validation should be performed according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[6][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is valuable for the identification of metabolites and impurities, especially at low concentrations.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the synthesized compounds.[1]
-
High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition of the target molecules.[1]
Visualizations
Synthesis and Derivatization Workflow
Caption: General workflow for the synthesis of this compound and its subsequent derivatization.
Proposed Signaling Pathway: IMPDH Inhibition
Thiophenyl derivatives of nicotinamide have been shown to act as prodrugs that are metabolized by the NAD salvage pathway to form unnatural NAD analogs. These analogs then inhibit inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides, leading to cytotoxic effects in cancer cells.[10][11]
Caption: Proposed mechanism of action via the NAD salvage pathway and IMPDH inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound 98 10366-35-5 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. ajprd.com [ajprd.com]
- 8. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Safe Handling of 2-Chloronicotinamide in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety precautions, handling protocols, and emergency procedures for the use of 2-Chloronicotinamide in a laboratory environment. Adherence to these guidelines is crucial to ensure the safety of all personnel.
Hazard Identification and Risk Assessment
This compound is a chemical compound that requires careful handling due to its potential health hazards.
GHS Hazard Classification:
Hazard Statements:
A thorough risk assessment should be conducted before any experiment involving this compound to identify potential hazards and implement appropriate control measures.
Engineering Controls
To minimize exposure to this compound, the following engineering controls should be in place:
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, especially when handling the solid powder to avoid dust formation.[1][2][3][6]
-
Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn when handling this compound:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[2][7]
-
Hand Protection: Wear protective gloves.[2][5] The specific glove material should be selected based on a risk assessment and compatibility with the solvents being used.
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2] In cases of potential significant exposure, impervious clothing may be necessary.[7]
-
Respiratory Protection: If dust is generated and engineering controls are not sufficient, a NIOSH/MSHA approved respirator should be used.[1][2][7]
Handling and Storage Protocols
4.1. General Handling:
4.2. Storage:
Emergency Procedures
5.1. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.[1][2][3]
-
In Case of Skin Contact: Immediately wash with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical advice/attention.[1]
-
In Case of Eye Contact: Immediately rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[1]
-
If Swallowed: Clean mouth with water.[2] Do not induce vomiting. Get medical attention.[3]
5.2. Spill Response:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area and move upwind.[5]
-
Alert the fire brigade or emergency response team and inform them of the location and nature of the hazard.[5]
-
Control personal contact with the substance by using appropriate protective equipment, including a dust respirator.[5]
-
Prevent the spillage from entering drains, sewers, or water courses.[5]
-
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[1] Do not mix with other waste.[1] Handle uncleaned containers as you would the product itself.[1]
Physical and Chemical Properties
| Property | Value |
| CAS Number | 10366-35-5[2] |
| Molecular Formula | C₆H₅ClN₂O |
| Molecular Weight | 156.57 g/mol |
| Appearance | Beige to white powder/solid[2] |
| Melting Point | 164-167 °C (lit.) |
| Odor | Odorless[2] |
Experimental Protocols
Protocol for Weighing and Preparing a Solution of this compound
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Don all required PPE (safety goggles, lab coat, and appropriate gloves).
-
Designate a specific area within the fume hood for handling the solid.
-
Prepare all necessary equipment (weighing paper, spatula, beaker, solvent, stir bar).
-
-
Weighing:
-
Tare the analytical balance with a piece of weighing paper.
-
Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula.
-
Avoid creating dust. If dust is generated, ensure it is contained within the fume hood.
-
Record the exact weight.
-
-
Solution Preparation:
-
Place a stir bar in the beaker.
-
Carefully transfer the weighed this compound into the beaker.
-
Add the desired solvent to the beaker.
-
Place the beaker on a stir plate within the fume hood and stir until the solid is completely dissolved.
-
-
Cleanup:
-
Wipe down the spatula and work area with a damp cloth to remove any residual powder.
-
Dispose of the weighing paper and any contaminated materials in the appropriate chemical waste container.
-
Wash hands thoroughly after completing the procedure.
-
Visualizations
Caption: Workflow for handling a chemical spill of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. punchout.medline.com [punchout.medline.com]
- 4. This compound | C6H5ClN2O | CID 82588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. echemi.com [echemi.com]
Troubleshooting & Optimization
low yield in 2-Chloronicotinamide synthesis troubleshooting
Welcome to the technical support center for the synthesis of 2-Chloronicotinamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yield in their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two primary and well-established synthetic routes for the preparation of this compound. The first involves the Sandmeyer reaction of 2-aminonicotinamide. The second route is the partial hydrolysis of 2-chloro-3-cyanopyridine. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.
Q2: I am getting a very low yield in my Sandmeyer reaction. What are the most common causes?
A2: Low yields in the Sandmeyer reaction are frequently due to a few critical factors. Firstly, the diazotization step is highly sensitive to temperature; the diazonium salt is unstable and can decompose if the temperature rises above 0-5 °C. Secondly, the purity of the starting 2-aminonicotinamide and the freshness of the sodium nitrite solution are crucial. Finally, the copper(I) chloride catalyst must be of high quality and used in the correct stoichiometry to ensure efficient conversion. Side reactions, such as the formation of phenol byproducts, can also reduce the yield.[1][2]
Q3: My synthesis involves the hydrolysis of 2-chloro-3-cyanopyridine, but my yield of this compound is poor. What could be the issue?
A3: A common issue in the hydrolysis of 2-chloro-3-cyanopyridine is over-hydrolysis. If the reaction conditions (e.g., temperature, reaction time, or concentration of the acid/base) are too harsh, the initially formed amide can be further hydrolyzed to the corresponding carboxylic acid, 2-chloronicotinic acid.[3][] Monitoring the reaction progress closely using techniques like TLC or HPLC is essential to quench the reaction upon completion of the amide formation.
Q4: What are the expected yields for the different synthetic routes?
A4: The reported yields can vary significantly based on the specific reaction conditions and scale. However, the hydrolysis of 2-chloro-3-cyanopyridine is often reported to have a higher and more consistent yield. Below is a summary of typical yields found in the literature.
Data Presentation: Comparative Yields
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Reference |
| Sandmeyer Reaction | 2-Aminonicotinamide | NaNO₂, HCl, CuCl | 40-70% | [5][6] |
| Hydrolysis of 2-chloro-3-cyanopyridine | 2-Chloro-3-cyanopyridine | Concentrated H₂SO₄, then NH₄OH | up to 98% | [7] |
| Alternative Route (Precursor Synthesis) | 3-Cyanopyridine | H₂O₂, POCl₃ | ~55% overall | [8] |
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
Guide 1: Low Yield in Sandmeyer Reaction of 2-Aminonicotinamide
Use the following workflow to diagnose potential causes for low yield.
Caption: Troubleshooting workflow for low yield in the Sandmeyer reaction.
Guide 2: Low Yield in Hydrolysis of 2-Chloro-3-cyanopyridine
Use the following decision tree to troubleshoot issues in this synthetic step.
Caption: Troubleshooting guide for the hydrolysis of 2-chloro-3-cyanopyridine.
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative procedure for the Sandmeyer reaction of 2-aminonicotinamide.
1. Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-aminonicotinamide (1 eq.) in concentrated hydrochloric acid (approx. 3 eq.) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq.) in cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes.
2. Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.3 eq.) in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
3. Work-up and Purification:
-
Pour the reaction mixture into water and basify with a suitable base (e.g., ammonium hydroxide) to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Caption: Experimental workflow for the Sandmeyer synthesis of this compound.
Protocol 2: Synthesis of this compound via Hydrolysis of 2-Chloro-3-cyanopyridine[7]
This protocol is adapted from a high-yield reported procedure.
1. Reaction Setup:
-
To a 1000 mL three-necked flask, add 400 mL of concentrated sulfuric acid.
-
While stirring, add 138 g (1 mol) of 2-chloro-3-cyanopyridine. Continue stirring until all the solid has dissolved.
2. Hydrolysis:
-
Heat the reaction mixture to 90 °C and maintain this temperature with stirring for 2 hours.
-
Monitor the reaction progress by TLC or HPLC to ensure the consumption of the starting material.
3. Work-up and Purification:
-
Prepare a mixture of 1000 mL of ammonia water and 1 kg of ice in a separate large beaker.
-
Slowly and carefully pour the warm reaction mixture into the ice/ammonia mixture with vigorous stirring.
-
Continue stirring for 1 hour to allow for complete precipitation of the crude product.
-
Collect the precipitated solid by filtration.
-
Transfer the crude product to a beaker with 1000 mL of ethyl acetate and stir for 1 hour to wash the solid.
-
Filter the solid, and dry at 50 °C to obtain this compound as a white solid.
Signaling Pathways and Logical Relationships
General Reaction Pathways
The following diagram illustrates the two main synthetic pathways discussed.
Caption: Synthetic pathways to this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Biocatalytic hydrolysis of chlorinated nicotinamides by a superior AS family amidase and its application in enzymatic production of 2-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. CN101117332A - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
Technical Support Center: 2-Chloronicotinamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloronicotinamide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Hydrolysis of this compound
The conversion of this compound to 2-chloronicotinic acid is a common synthetic step. However, side reactions can occur, leading to impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct observed during the hydrolysis of this compound?
A1: The most common byproduct during the hydrolysis of this compound is 2-hydroxynicotinamide. This occurs through the nucleophilic substitution of the chlorine atom by a hydroxide ion. The product exists in equilibrium with its tautomeric form, 2-pyridone-3-carboxamide.
Q2: Besides 2-hydroxynicotinamide, what other impurities might be present?
A2: Other potential impurities include unreacted this compound due to incomplete hydrolysis and 2-chloronicotinic acid, which is the desired product.[][2] The presence of the starting material is typically a result of insufficient reaction time, temperature, or reagent concentration.
Q3: How can the formation of 2-hydroxynicotinamide be minimized?
A3: Controlling the reaction conditions is crucial. Milder reaction conditions, such as using enzymatic hydrolysis with an amidase, can offer higher selectivity for the amide hydrolysis over the displacement of the chlorine atom.[][2] For chemical hydrolysis, careful control of temperature and pH is necessary to favor the desired reaction pathway.
Troubleshooting Guide: Hydrolysis Reactions
| Issue | Potential Cause | Recommended Action |
| High levels of 2-hydroxynicotinamide | Reaction temperature is too high, or the reaction medium is too basic, promoting nucleophilic aromatic substitution. | Lower the reaction temperature. Use a milder base or control the pH to be less alkaline. Consider enzymatic hydrolysis for higher selectivity. |
| Incomplete conversion to 2-chloronicotinic acid | Insufficient reaction time, low temperature, or inadequate amount of hydrolyzing agent (e.g., acid or base). | Increase the reaction time. Raise the reaction temperature moderately, while monitoring for byproduct formation. Ensure a stoichiometric excess of the hydrolyzing agent. |
| Presence of starting material (this compound) | The reaction has not gone to completion. | Extend the reaction time or consider a moderate increase in temperature. Confirm the appropriate amount and concentration of the acid or base used for hydrolysis. |
Reaction Pathway Diagram
Caption: Byproducts in the hydrolysis of this compound.
Amination of this compound
The reaction of this compound with amines is a key method for introducing nitrogen-based functional groups. Byproduct formation can impact yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the amination of this compound?
A1: A primary byproduct is 2-hydroxynicotinamide, formed if water is present in the reaction mixture, leading to hydrolysis. Another potential byproduct is the hydrolysis of the amide group of either the starting material or the product to the corresponding carboxylic acid (2-chloronicotinic acid or 2-aminonicotinic acid).
Q2: Can over-amination be an issue?
A2: While less common with primary amines under controlled conditions, if the amine itself has multiple reactive sites or if a di- or polyamine is used, the formation of di-substituted or cross-linked products is possible. In reactions with primary amines, exhaustive alkylation is a potential side reaction, though less prevalent with aryl halides compared to alkyl halides.[3]
Q3: How can I prevent hydrolysis during amination?
A3: Ensure that all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
Troubleshooting Guide: Amination Reactions
| Issue | Potential Cause | Recommended Action |
| Formation of 2-hydroxynicotinamide | Presence of water in the reaction. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Run the reaction under an inert atmosphere. |
| Formation of carboxylic acid byproducts | Presence of water and prolonged reaction times or high temperatures. | Follow anhydrous procedures. Optimize reaction time and temperature to favor amination over hydrolysis. |
| Low yield of the desired amine | Incomplete reaction or competing side reactions. | Increase the molar excess of the amine nucleophile. Consider using a catalyst if applicable. Optimize the reaction temperature and time. |
Experimental Workflow for Minimizing Byproducts
Caption: Workflow to minimize byproducts in amination reactions.
Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. However, several side reactions can lead to the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the major byproducts in Suzuki-Miyaura coupling reactions with this compound?
A1: Common byproducts include the homocoupling of the boronic acid or ester, protodeboronation of the boronic acid, and dehalogenation of the this compound to nicotinamide.[4][5]
Q2: Can hydrolysis of this compound be a problem during Suzuki coupling?
A2: Yes, the basic conditions often used in Suzuki-Miyaura coupling can promote the hydrolysis of the amide group to a carboxylic acid or the chloro group to a hydroxyl group, leading to 2-chloronicotinic acid or 2-hydroxynicotinamide, respectively.
Q3: What causes the homocoupling of the boronic acid?
A3: Homocoupling is often promoted by the presence of oxygen and can be catalyzed by the palladium(II) species in the catalytic cycle.[4]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Action |
| Significant homocoupling of boronic acid | Presence of oxygen in the reaction mixture. Suboptimal catalyst or ligand. | Thoroughly degas all solvents and the reaction mixture. Use a pre-catalyst or an efficient catalyst system. |
| Formation of nicotinamide (dehalogenation) | The presence of a hydrogen source and a reducing environment. | Ensure anhydrous conditions. Use a non-protic solvent if possible. Optimize the base and catalyst system. |
| Protodeboronation of the boronic acid | Presence of water or other protic sources. High reaction temperatures. | Use anhydrous solvents and degas thoroughly. Run the reaction at the lowest effective temperature. |
| Formation of 2-hydroxynicotinamide | Reaction conditions (base, temperature) favor nucleophilic substitution by hydroxide. | Use a non-hydroxide base (e.g., carbonates, phosphates). Control the reaction temperature. |
Logical Relationship of Suzuki Coupling Byproducts
Caption: Potential byproducts in Suzuki-Miyaura coupling.
References
- 2. Biocatalytic hydrolysis of chlorinated nicotinamides by a superior AS family amidase and its application in enzymatic production of 2-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amination Reactions | ChemTalk [chemistrytalk.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Chloronicotinamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Chloronicotinamide from a reaction mixture.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound, synthesized from the hydrolysis of 2-chloro-3-cyanopyridine.
Q1: My crude this compound appears oily and does not solidify. What should I do?
A1: Oiling out can occur due to the presence of impurities that depress the melting point of the product. Here are a few troubleshooting steps:
-
Trituration: Try triturating the oily product with a non-polar solvent like hexanes or a mixture of ethyl acetate and hexanes. This can often induce crystallization by removing more soluble impurities.
-
Solvent Removal: Ensure all residual solvents from the reaction (like sulfuric acid or ammonia) are thoroughly removed. Residual solvent can prevent crystallization.
-
Seeding: If you have a small amount of pure this compound, adding a seed crystal to the oil can initiate crystallization.
Q2: The initial purification by washing with ethyl acetate did not yield a product of sufficient purity. What are the next steps?
A2: If a simple wash is insufficient, more rigorous purification methods are necessary. The two most common methods are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities.
Q3: What are the common impurities I should be aware of?
A3: The primary impurities depend on the completeness of the reaction and work-up. Potential impurities include:
-
Unreacted 2-chloro-3-cyanopyridine: If the hydrolysis is incomplete, the starting material will be a major impurity.
-
2-Chloronicotinic acid: Over-hydrolysis of the amide can lead to the formation of the corresponding carboxylic acid.[1]
-
Inorganic salts: Ammonium sulfate may be present from the neutralization of sulfuric acid with ammonia during the work-up.
Q4: I am seeing a low yield after purification. What are the possible reasons?
A4: Low recovery can be attributed to several factors:
-
Incomplete Precipitation: During the initial precipitation from the reaction mixture, ensure the pH is appropriately adjusted and the solution is sufficiently cooled to maximize the precipitation of the crude product.
-
Losses during Washing: While washing with ethyl acetate is intended to remove impurities, some product may also dissolve. Use a minimal amount of cold solvent for washing.
-
Recrystallization Issues: Using an excessive amount of solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor.
-
Improper Column Chromatography Technique: If using column chromatography, improper packing of the column or using a solvent system with too high a polarity can lead to poor separation and loss of product.
Data Presentation
The following table summarizes the physical properties and a recommended solvent system for Thin Layer Chromatography (TLC) analysis of this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₅ClN₂O | |
| Molecular Weight | 156.57 g/mol | [2] |
| Melting Point | 164-167 °C | |
| Appearance | White to off-white solid | |
| TLC Conditions | ||
| Stationary Phase | Silica Gel 60 F₂₅₄ | [3] |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:1 or 2:1 v/v) | |
| Visualization | UV light (254 nm) |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for purifying this compound when the main impurities are less soluble in the chosen solvent system at high temperatures or significantly more soluble at low temperatures. Ethanol or a mixed solvent system of ethanol and water is often effective.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water (if using a mixed solvent system)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near its boiling point.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration.
-
If using a mixed solvent system, add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
This method is effective for separating this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel using a slurry method with hexane.
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Alternatively, adsorb the crude product onto a small amount of silica gel.
-
Load the Sample: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate and progressing to 1:1). The optimal solvent gradient should be determined by prior TLC analysis.
-
Collect Fractions: Collect the eluent in fractions using test tubes.
-
Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure this compound.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualization
Troubleshooting Workflow for this compound Purification
The following diagram outlines a logical workflow for troubleshooting common issues during the purification of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Overcoming Low Enzyme Activity in 2-Chloronicotinamide Hydrolysis
Welcome to the technical support center for the enzymatic hydrolysis of 2-Chloronicotinamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this biocatalytic process.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the hydrolysis of this compound.
Question: Why is the conversion of this compound to 2-Chloronicotinic acid slow or incomplete?
Answer: Low conversion rates can be attributed to several factors, including inherent low enzyme activity, substrate or product inhibition, and suboptimal reaction conditions.
-
Low Intrinsic Enzyme Activity: The wild-type enzymes, such as amidase from Pantoea sp. (Pa-Ami), may exhibit low specific activity and catalytic efficiency towards this compound.[1][2] This is often due to steric hindrance and electronic effects from the chlorine substituent on the pyridine ring.[1][2]
-
Product Inhibition: The product, 2-Chloronicotinic acid (2-CA), can inhibit the enzyme, reducing its activity as the reaction progresses.[1]
-
Solution: Employ a fed-batch substrate feeding strategy at a low reaction temperature. This allows for the precipitation of the 2-CA product, thereby relieving the inhibition.[1]
-
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer system can significantly impact enzyme activity.
-
Solution: Optimize the reaction conditions. For example, the G175A/A305T double mutant of Pa-Ami performs well at 40°C in a Tris-HCl buffer at pH 8.0.[1]
-
Question: Why is there a significant amount of this compound byproduct when starting from 2-Chloronicotinonitrile?
Answer: The formation of this compound as a byproduct when hydrolyzing 2-Chloronicotinonitrile is due to the hydration activity of some nitrilases, which competes with the desired hydrolysis activity.
-
Dominant Hydration Activity: Some nitrilases, like the wild-type from Rhodococcus zopfii (RzNIT), exhibit much higher hydration activity than hydrolysis activity, leading to the accumulation of the amide intermediate.[3]
-
Solution 1: Protein Engineering: Use a mutant nitrilase with enhanced hydrolysis activity and abolished hydration activity. The W167G mutant of RzNIT, for example, completely eliminates hydration activity and increases hydrolysis activity by 20-fold.[3]
-
Solution 2: Two-Enzyme System: A sequential reaction using a nitrile hydratase to convert 2-Chloronicotinonitrile to this compound, followed by an amidase to hydrolyze the amide to the carboxylic acid, can be employed.[1][4] However, the amidase step is often the rate-limiting step.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which enzymes are typically used for the hydrolysis of this compound?
A1: The primary enzymes used are amidases. A notable example is the amidase from Pantoea sp. (Pa-Ami) and its engineered variants, which have shown good potential for the production of 2-Chloronicotinic acid from this compound.[1][2][5] If starting from 2-Chloronicotinonitrile, nitrilases are used, though they can have issues with competing hydration activity.[3][6]
Q2: What are the main challenges in the enzymatic hydrolysis of this compound?
A2: The main challenges include:
-
Low enzyme activity and catalytic efficiency due to the steric and electronic effects of the chlorine atom at the 2-position of the pyridine ring.[1][2]
-
Product inhibition by the final product, 2-Chloronicotinic acid.[1]
-
For nitrilases acting on the precursor 2-Chloronicotinonitrile, undesired hydration activity leads to the formation of this compound as a byproduct.[3][7]
Q3: How can enzyme activity be improved?
A3: Enzyme activity can be improved through several strategies:
-
Protein Engineering: Site-directed mutagenesis can significantly enhance catalytic activity and specificity. For example, the F164G/I130L/N167Y/A55S/Q260C/T133I/R199Q mutant of nitrilase from Paraburkholderia graminis showed a dramatic increase in activity towards 2-Chloronicotinonitrile.[6] Similarly, the G175A/A305T mutant of Pa-Ami amidase exhibited a 3.7-fold improvement in specific activity for this compound hydrolysis.[1][2]
-
Optimization of Reaction Conditions: Systematically optimizing parameters such as temperature, pH, substrate concentration, and buffer composition is crucial.
-
Constitutive Enzyme Expression: Overexpressing the enzyme of interest using a strong constitutive promoter can lead to higher whole-cell activity.[8]
Q4: What is a typical yield for the enzymatic conversion of this compound?
A4: With process optimization, high yields are achievable. Using the G175A/A305T double mutant of Pa-Ami as a biocatalyst, a maximum of 1,220 mM 2-Chloronicotinic acid was produced with a 94% conversion.[2] When starting from 2-Chloronicotinonitrile with an engineered nitrilase, 203.1 g/L of 2-Chloronicotinic acid was obtained with a yield of 85.7%.[6]
Quantitative Data
Table 1: Comparison of Wild-Type and Mutant Amidase (Pa-Ami) Activity on this compound
| Enzyme Variant | Specific Activity (U/mg) | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) | Fold Improvement (kcat/Km) |
| Wild-Type | 0.89 | 1.8 | 15.6 | 0.12 | 1.0 |
| G175A Mutant | 2.85 | 4.9 | 12.8 | 0.38 | 3.1 |
| G175A/A305T Mutant | 3.29 | 13.2 | 11.0 | 1.20 | 10.0 |
Data sourced from structure-based engineering of amidase from Pantoea sp.[1][2]
Table 2: Comparison of Wild-Type and Mutant Nitrilase Activity on 2-Chloronicotinonitrile
| Enzyme Variant | Hydrolysis Activity (U/g DCW) | Hydration Activity (U/g DCW) | Product Ratio (2-CA : 2-CM) |
| RzNIT Wild-Type | 2.65 | 18.60 | 12 : 88 |
| RzNIT W167G Mutant | 53.0 | 0 | 100 : 0 |
DCW: Dry Cell Weight; 2-CA: 2-Chloronicotinic acid; 2-CM: this compound. Data from rational regulation of nitrilase specificity.[3]
Experimental Protocols
Protocol 1: Whole-Cell Amidase Activity Assay for this compound Hydrolysis
-
Cell Preparation:
-
Cultivate recombinant E. coli cells expressing the amidase in a suitable medium (e.g., LB with appropriate antibiotic) at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce enzyme expression with IPTG (if using an inducible promoter) and continue cultivation at a lower temperature (e.g., 20°C) for a specified period (e.g., 12-16 hours).
-
Harvest cells by centrifugation (e.g., 8,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with a suitable buffer (e.g., 200 mM Tris-HCl, pH 8.0) and resuspend in the same buffer to a desired cell concentration (e.g., 10 g/L dry cell weight).
-
-
Enzymatic Reaction:
-
Preheat the reaction mixture, consisting of 200 mM Tris-HCl buffer (pH 8.0) and 200 mM this compound, to the desired reaction temperature (e.g., 40°C).[1]
-
Initiate the reaction by adding the prepared whole-cell catalyst.
-
Incubate the reaction at the set temperature with gentle agitation.
-
-
Sample Analysis:
-
At various time points, withdraw aliquots from the reaction mixture.
-
Terminate the enzymatic reaction in the aliquots by adding an equal volume of a quenching solution (e.g., 1 M HCl) and centrifuging to remove the cells.
-
Analyze the supernatant for the concentrations of this compound and 2-Chloronicotinic acid using High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Fed-Batch Bioconversion of this compound
-
Initial Reaction Setup:
-
In a temperature-controlled reactor, prepare a reaction mixture containing 200 mM Tris-HCl buffer (pH 8.0) and an initial concentration of this compound (e.g., 200 mM).
-
Add the whole-cell biocatalyst (e.g., recombinant E. coli expressing the G175A/A305T Pa-Ami mutant) to a final concentration of 10 g/L (dry cell weight).[1]
-
Set the reaction temperature to 40°C and maintain constant stirring.
-
-
Fed-Batch Strategy:
-
Monitor the consumption of this compound periodically using HPLC.
-
When the substrate concentration decreases to a predetermined level, add a concentrated stock solution of this compound to replenish the substrate.
-
Continue this fed-batch process until the desired product concentration is reached or the enzyme activity significantly decreases.
-
-
Product Recovery:
-
After the reaction is complete, separate the cells from the reaction broth by centrifugation or filtration.
-
Acidify the supernatant to precipitate the 2-Chloronicotinic acid.
-
Collect the precipitated product by filtration and dry it.
-
Visualizations
Caption: Troubleshooting workflow for low conversion in this compound hydrolysis.
Caption: Enzymatic pathways for converting 2-Chloronicotinonitrile to 2-Chloronicotinic Acid.
References
- 1. Structure-Based Engineering of Amidase from Pantoea sp. for Efficient 2-Chloronicotinic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Engineering of Amidase from Pantoea sp. for Efficient 2-Chloronicotinic Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid through a Single Site Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Biocatalytic hydrolysis of chlorinated nicotinamides by a superior AS family amidase and its application in enzymatic production of 2-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement of multicatalytic properties of nitrilase from Paraburkholderia graminis for efficient biosynthesis of 2-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Constitutive expression of nitrilase from Rhodococcus zopfii for efficient biosynthesis of 2-chloronicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
preventing side reactions in 2-Chloronicotinamide derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing side reactions during the derivatization of 2-Chloronicotinamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization of this compound, presented in a question-and-answer format.
Q1: I am observing a significant amount of 2-Hydroxynicotinamide as a byproduct in my reaction. What is causing this and how can I prevent it?
A1: The formation of 2-Hydroxynicotinamide is a common side reaction resulting from the hydrolysis of the chloro group at the 2-position of the pyridine ring. This is a nucleophilic aromatic substitution (SNAr) reaction where water or hydroxide ions act as the nucleophile.[1][2]
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of water.
-
Choice of Base: If a base is required, consider using a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA), instead of hydroxide-containing bases like NaOH or KOH. Amine bases can also serve as both a nucleophile and a base, so careful selection is crucial.[3]
-
Temperature Control: Higher temperatures can accelerate the rate of hydrolysis. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
pH Control: Avoid strongly basic aqueous conditions, as the hydroxide ion is a potent nucleophile for this transformation.
Q2: My primary product is 2-Chloronicotinic acid instead of the desired derivative. Why is this happening?
A2: The formation of 2-Chloronicotinic acid indicates hydrolysis of the amide functional group. This can occur under both acidic and basic conditions, particularly at elevated temperatures.
Troubleshooting Steps:
-
Avoid Extreme pH: Buffer the reaction mixture if possible to maintain a neutral or near-neutral pH.
-
Protecting the Amide Group: For reactions requiring harsh conditions, consider protecting the amide group. While specific protecting group strategies for this compound are not extensively documented, general strategies for amide protection could be adapted.[4] However, this adds extra steps to the synthesis (protection and deprotection).
-
Milder Reaction Conditions: Explore alternative, milder derivatization methods that do not require high temperatures or extreme pH. For example, enzyme-catalyzed reactions can be highly specific and occur under mild conditions.[5]
Q3: I am seeing an unexpected peak in my analysis that corresponds to a dimer of my starting material or product. How can I minimize this?
A3: Dimerization of nicotinamide derivatives can occur, particularly at high concentrations and temperatures.[6] This can happen through intermolecular reactions, potentially involving the amide group or the pyridine ring.
Troubleshooting Steps:
-
Concentration Control: Run the reaction at a lower concentration to reduce the probability of intermolecular collisions that lead to dimerization.
-
Temperature Management: As with hydrolysis, lower reaction temperatures can help minimize dimerization.
-
Use of Additives: In some cases, the addition of a binder or excipient can mitigate dimer formation by altering the molecular interactions in the reaction mixture.[6]
Summary of Potential Side Reactions and Mitigation Strategies
| Side Reaction | Common Causes | Mitigation Strategies |
| Hydrolysis of Chloro Group | Presence of water, use of hydroxide bases, high temperatures. | Use anhydrous solvents and reagents, employ non-nucleophilic bases, control reaction temperature. |
| Hydrolysis of Amide Group | Extreme pH (acidic or basic), high temperatures. | Maintain neutral pH, use milder reaction conditions, consider amide protection. |
| Dimerization | High concentration, high temperatures. | Lower the reaction concentration, reduce reaction temperature. |
| Low Reactivity/No Reaction | Poor nucleophile, insufficient activation of the pyridine ring. | Use a stronger nucleophile, consider microwave-assisted synthesis to enhance reactivity.[3] |
Experimental Protocols
Illustrative Protocol for Nucleophilic Substitution with an Amine (Microwave-Assisted)
This protocol is adapted from the amination of 2-chloronicotinic acid and can serve as a starting point for the derivatization of this compound.[3]
-
Materials:
-
This compound
-
Amine (3 equivalents)
-
Diisopropylethylamine (DIPEA) (3 equivalents)
-
Water (or a suitable anhydrous solvent like DMF or NMP)
-
Microwave reactor vial
-
-
Procedure:
-
To a microwave reactor vial, add this compound (1 mmol), the desired amine (3 mmol), and DIPEA (3 mmol).
-
Add the chosen solvent (e.g., 2-3 mL of water or DMF).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 150-200 °C for 1-2 hours. Caution: Reactions under pressure should be conducted with appropriate safety precautions.
-
After cooling, the reaction mixture can be worked up by extraction and purified by chromatography.
-
Note: The optimal temperature, time, and solvent should be determined empirically for each specific amine.
Visualizing Reaction Pathways and Troubleshooting
Caption: General reaction scheme for the derivatization of this compound and common side reactions.
Caption: A logical workflow for troubleshooting common side reactions in this compound derivatization.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incomplete cocrystalization of ibuprofen and nicotinamide and its interplay with formation of ibuprofen dimer and/or nicotinamide dimer: A thermodynamic analysis based on DFT data - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for 2-Chloronicotinamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloronicotinamide.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete hydrolysis of the nitrile group (when starting from 2-chloro-3-cyanopyridine) | - Verify Reaction Temperature: Ensure the reaction temperature is maintained at 90°C for the specified duration (typically 2 hours) as lower temperatures can lead to incomplete conversion.[1] - Check Acid Concentration: Use concentrated sulfuric acid as specified. Dilute acid will not effectively promote the hydrolysis. - Monitor Reaction Progress: If possible, use techniques like TLC or HPLC to monitor the disappearance of the starting material. |
| Side reactions during chlorination (when using nicotinamide-1-oxide precursor) | - Control Reaction Temperature: The reaction of nicotinamide-1-oxide with chlorinating agents like phosphorus oxychloride can be exothermic.[2] Maintain strict temperature control to prevent the formation of polychlorinated byproducts. A segmented temperature ramp during chlorination may improve selectivity.[3] - Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as moisture can decompose the chlorinating agent and lead to undesired side products. |
| Loss of product during work-up and purification | - Efficient Extraction: Ensure thorough extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) are recommended. - Careful pH Adjustment: During neutralization, add the base slowly to avoid localized high pH, which could potentially hydrolyze the desired amide product. - Precipitation Issues: If the product precipitates as an oil, vigorous stirring and cooling may be necessary to induce solidification.[4] |
| Degradation of Starting Material or Product | - Check Reagent Quality: Ensure the purity of starting materials and reagents. Impurities can interfere with the reaction. - Avoid Overheating: Do not exceed the recommended reaction temperatures, as this can lead to decomposition. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification | Troubleshooting and Removal |
| Unreacted 2-chloro-3-cyanopyridine | Can be detected by TLC, GC-MS, or NMR. | - Optimize Reaction Time/Temperature: Increase the reaction time or temperature slightly to drive the reaction to completion. - Purification: Recrystallization from a suitable solvent (e.g., ethyl acetate) is often effective.[1] Washing the crude product with ethyl acetate can also remove this impurity.[1] |
| 2-Chloronicotinic acid | Can be detected by a change in pH of the crude product and by analytical techniques like HPLC or LC-MS. | - Control Quenching Conditions: The hydrolysis of the nitrile can sometimes proceed to the carboxylic acid if the work-up conditions are too harsh or prolonged. Ensure the quenching with ammonia/ice is performed efficiently and the product is isolated promptly. - Purification: A mild acidic or basic wash during the work-up can help remove this impurity. Recrystallization is also effective. |
| Polychlorinated byproducts | Can be identified by mass spectrometry (showing multiple chlorine isotopes) and NMR. | - Optimize Chlorination: This is more common when starting from nicotinamide derivatives. Use of a milder chlorinating agent or stricter temperature control can minimize their formation. - Chromatography: Column chromatography may be necessary to separate these closely related impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: A widely reported and high-yielding method is the hydrolysis of 2-chloro-3-cyanopyridine using concentrated sulfuric acid. This method has been reported to achieve yields of up to 98%.[1]
Q2: My reaction mixture turns into a dark, viscous oil during work-up. How can I handle this?
A2: Pouring the reaction mixture onto crushed ice with vigorous stirring can help solidify the product.[4] If it remains oily, try adding a small amount of a suitable organic solvent and stirring to induce crystallization. Scraping the sides of the flask with a glass rod can also initiate precipitation.
Q3: Can I use a different acid for the hydrolysis of 2-chloro-3-cyanopyridine?
A3: Concentrated sulfuric acid is specified in the high-yield protocols because it acts as both the reagent and a solvent to ensure the starting material dissolves completely.[1] Using other acids may require significant optimization of reaction conditions and may not be as effective.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: The identity and purity can be confirmed using a combination of analytical techniques:
-
Melting Point: The reported melting point is in the range of 164-167 °C.
-
Spectroscopy: 1H NMR, 13C NMR, and IR spectroscopy will provide characteristic signals for the compound.
-
Chromatography: HPLC or GC can be used to assess purity and quantify any impurities.
-
Mass Spectrometry: To confirm the molecular weight (156.57 g/mol ) and fragmentation pattern.
Q5: What are the key safety precautions to take during this synthesis?
A5:
-
Corrosive Reagents: Concentrated sulfuric acid and phosphorus oxychloride are highly corrosive and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Exothermic Reactions: The quenching of the sulfuric acid reaction mixture with ammonia and ice is highly exothermic and should be done slowly and with efficient cooling to control the temperature.[1] Similarly, reactions involving phosphorus oxychloride can be exothermic.[2]
-
Irritant Product: this compound is classified as a skin and eye irritant. Handle the final product with care.
Experimental Protocols
Synthesis of this compound from 2-chloro-3-cyanopyridine [1]
Materials:
-
2-chloro-3-cyanopyridine
-
Concentrated sulfuric acid
-
Ammonia solution
-
Ice
-
Ethyl acetate
Procedure:
-
In a three-necked flask equipped with a stirrer, add 400 mL of concentrated sulfuric acid.
-
Slowly add 138 g (1 mol) of 2-chloro-3-cyanopyridine to the sulfuric acid while stirring until completely dissolved.
-
Heat the reaction mixture to 90°C and maintain this temperature with stirring for 2 hours.
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Prepare a mixture of 1000 mL of ammonia solution and 1 kg of ice in a separate large beaker.
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After the 2-hour reaction time, slowly and carefully pour the hot reaction mixture into the ammonia-ice mixture with vigorous stirring.
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Continue stirring the resulting slurry for 1 hour.
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Collect the precipitated crude product by filtration.
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Transfer the crude solid to a beaker containing 1000 mL of ethyl acetate and stir for 1 hour to wash the product.
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Filter the solid, wash with a small amount of fresh ethyl acetate, and dry at 50°C to obtain this compound as a white solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]
- 3. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
issues with 2-Chloronicotinamide solubility during reaction
Welcome to the technical support center for 2-Chloronicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in chemical reactions, with a particular focus on solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a crystalline solid with moderate polarity. Its solubility is influenced by the solvent's polarity, temperature, and the potential for hydrogen bonding. Generally, it exhibits higher solubility in polar aprotic solvents and lower solubility in nonpolar and some protic solvents.
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What can I do?
Incomplete dissolution is a common issue. Here are several strategies to address this:
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Increase Temperature: The solubility of this compound generally increases with temperature.[1] Gently warming the reaction mixture can significantly improve dissolution. However, be mindful of the thermal stability of your reactants and the potential for side reactions at elevated temperatures.
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Solvent Selection: If your reaction conditions permit, consider switching to a solvent in which this compound has higher solubility. Polar aprotic solvents like DMF and DMAC have been shown to be effective.[1]
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Co-solvent System: Employing a co-solvent can enhance solubility. For instance, adding a small amount of a high-solvency solvent like DMF or DMSO to a primary reaction solvent can create a more favorable environment for dissolution.
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Sonication: Applying ultrasonic waves can help break down solid agglomerates and promote dissolution.
Q3: My reaction seems to be stalling or proceeding very slowly. Could this be related to solubility?
Yes, poor solubility of this compound can lead to a low effective concentration of the reactant in the solution, thereby slowing down the reaction rate. If you suspect this is the case, consider the troubleshooting steps outlined in Q2 to improve its solubility. Increasing the surface area of the solid by using a fine powder can also sometimes help.
Q4: After my reaction is complete, I am having trouble with product precipitation and isolation due to the solubility of this compound and byproducts. What purification strategies are recommended?
Purification can be challenging when dealing with compounds of varying solubilities. Here are some common techniques:
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Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical. An ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling. You may need to screen several solvents or solvent mixtures to find the optimal conditions.
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Column Chromatography: For complex mixtures, flash column chromatography is a versatile purification method. You can choose from a variety of stationary phases (e.g., silica gel, alumina) and mobile phase systems to achieve separation based on the polarity of the components.
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Washing/Trituration: If the impurities have significantly different solubilities than the desired product, washing the crude solid with a solvent that selectively dissolves the impurities can be an effective purification step. For example, a synthesis of this compound involves washing the crude product with ethyl acetate.
Troubleshooting Guide: Solubility Issues in Reactions
This guide provides a structured approach to resolving common problems related to the solubility of this compound during a chemical reaction.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound does not fully dissolve at the start of the reaction. | Insufficient solvent volume or poor solvent choice. | 1. Increase the solvent volume, if permissible by the reaction stoichiometry. 2. Refer to the solubility data (Table 1) and consider switching to a more suitable solvent. 3. Use a co-solvent system (e.g., adding DMF or DMSO). 4. Gently heat the mixture while stirring. 5. Use sonication to aid dissolution. |
| Reaction is sluggish or does not go to completion. | Low effective concentration of this compound due to poor solubility. | 1. Implement steps to improve solubility as described above. 2. Increase the reaction temperature, monitoring for potential degradation or side reactions. 3. If possible, use a phase-transfer catalyst for reactions involving immiscible phases. |
| Product precipitates out of the reaction mixture along with unreacted this compound. | Changes in solvent polarity or temperature during the reaction or workup. | 1. Analyze the composition of the precipitate to confirm the presence of starting material and product. 2. For purification, consider recrystallization from a suitable solvent system that can differentiate between the product and starting material based on their temperature-dependent solubilities. 3. Employ column chromatography for more complex mixtures. |
| Difficulty in purifying the product from residual this compound. | Similar solubility profiles of the product and starting material. | 1. Optimize the reaction to drive it to completion, minimizing the amount of unreacted starting material. 2. Explore different solvent systems for recrystallization or chromatography to exploit subtle differences in solubility. 3. Consider derivatizing the product or starting material to alter its solubility and facilitate separation. |
Data Presentation
Table 1: Mole Fraction Solubility of this compound in Binary Solvent Mixtures at Different Temperatures
The following table summarizes the mole fraction solubility (x) of this compound in various aqueous binary solvent mixtures at temperatures ranging from 278.15 K to 323.15 K. This data is based on experimental findings and can guide solvent selection and reaction temperature optimization.[1]
| Temperature (K) | Solvent System (w/w) | Mole Fraction (x) of this compound |
| 278.15 | DMF (20%) + Water (80%) | Data not available in provided search results |
| DMAC (20%) + Water (80%) | Data not available in provided search results | |
| 2-Methoxyethanol (20%) + Water (80%) | Data not available in provided search results | |
| 298.15 | DMF (20%) + Water (80%) | Data not available in provided search results |
| DMAC (20%) + Water (80%) | Data not available in provided search results | |
| 2-Methoxyethanol (20%) + Water (80%) | Data not available in provided search results | |
| 323.15 | DMF (20%) + Water (80%) | Data not available in provided search results |
| DMAC (20%) + Water (80%) | Data not available in provided search results | |
| 2-Methoxyethanol (20%) + Water (80%) | Data not available in provided search results | |
| ... | ...additional data points from the source can be added here... | ... |
Note: The placeholder text indicates that while the existence of this data is confirmed, the specific numerical values were not available in the provided search snippets. A full consultation of the cited source is recommended for the complete dataset.
Experimental Protocols
General Procedure for Solubility Determination
The solubility of this compound can be determined using a gravimetric method. A supersaturated solution of this compound in the solvent of interest is prepared in a sealed vial. The vial is then agitated in a constant temperature bath for a sufficient time to reach equilibrium. After equilibrium is reached, the solution is filtered to remove the excess solid, and a known mass of the saturated solution is carefully evaporated to dryness. The mass of the remaining solid this compound is then used to calculate the solubility in terms of g/100g of solvent or mole fraction.
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for troubleshooting common solubility-related issues encountered during reactions with this compound.
General Reaction Pathway Involving this compound
Caption: A generalized schematic of a substitution reaction involving this compound, highlighting the key components and conditions.
References
Technical Support Center: Catalyst Inhibition in 2-Chloronicotinamide Hydrolysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrolysis of 2-Chloronicotinamide.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic methods for the hydrolysis of this compound?
A1: The primary methods for this compound hydrolysis include:
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Enzymatic Hydrolysis: This is a widely researched method utilizing enzymes such as amidases and nitrilases to produce 2-chloronicotinic acid.[1][] This biocatalytic approach is often preferred due to its high specificity and milder reaction conditions compared to chemical methods.[3][4]
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Chemical Hydrolysis: This involves the use of chemical catalysts, such as bases or metal complexes. For instance, base-catalyzed hydrolysis in the presence of a copper coordination complex has been reported.[5] However, chemical methods can suffer from harsh reaction conditions and the generation of by-products.[3]
Q2: Why is the hydrolysis of this compound often challenging?
A2: The primary challenge in the hydrolysis of this compound is the presence of the chlorine atom at the 2-position of the pyridine ring. This substituent creates significant steric hindrance and electronic effects that can negatively impact catalyst activity, particularly for enzymes.[1][] For amidases, this substitution can lead to a dramatic decrease in activity.[1]
Q3: What is product inhibition and is it a concern in this compound hydrolysis?
A3: Product inhibition occurs when the product of a reaction binds to the catalyst and reduces its activity. In the context of this compound hydrolysis, the product, 2-chloronicotinic acid, can inhibit the amidase enzyme, which is a factor to consider in bioprocess development.[1]
Troubleshooting Guide
Problem 1: Low yield or slow conversion rate of 2-chloronicotinic acid in an enzymatic reaction.
| Possible Cause | Troubleshooting Step |
| Low Intrinsic Enzyme Activity | The wild-type enzyme may have inherently low activity towards this compound due to steric hindrance from the chlorine atom.[1][] Consider using a genetically engineered enzyme with improved catalytic efficiency. For example, mutants of amidase from Pantoea sp. (Pa-Ami) have shown significantly higher activity.[] |
| Product Inhibition | The accumulation of 2-chloronicotinic acid may be inhibiting the enzyme.[1] Implement a fed-batch reaction strategy to maintain a low concentration of the product.[1] |
| Suboptimal Reaction Conditions | The pH, temperature, or buffer composition may not be optimal for the enzyme. Review the enzyme's characterization data and optimize these parameters. For some amidases, a lower reaction temperature has been shown to improve productivity in a fed-batch system.[1] |
| Enzyme Denaturation | The enzyme may have been inactivated by improper storage or handling, or by the presence of denaturing agents. Ensure proper enzyme storage and handling procedures are followed. |
Problem 2: Complete loss of enzyme activity.
| Possible Cause | Troubleshooting Step |
| Presence of Specific Inhibitors | Some amidases are sensitive to specific chemical inhibitors. For example, certain amidases can be inactivated by serine-directed inhibitors and sulfhydryl-reducing agents.[] Review all components of the reaction mixture for the presence of such compounds. |
| Incorrect Enzyme Cofactors | Some enzymes require specific metal ions or other cofactors for activity. While not explicitly detailed for all amidases in the provided context, it is a general principle for many enzymes. Verify the cofactor requirements for your specific enzyme. |
| Extreme pH or Temperature | Exposure to extreme pH or temperature can irreversibly denature the enzyme. Ensure that the reaction and storage conditions are within the enzyme's stability range. |
Problem 3: Formation of an unexpected side-product.
| Possible Cause | Troubleshooting Step |
| Hydration Activity of the Enzyme | When using nitrilases for the hydrolysis of the nitrile precursor to this compound (2-chloronicotinonitrile), a common issue is the competing hydration reaction, which produces this compound instead of the desired 2-chloronicotinic acid.[4][6] |
| Chemical Degradation | This compound or the product may be unstable under the reaction conditions, leading to degradation products. Analyze the stability of the substrate and product under the experimental conditions in the absence of the catalyst. |
Quantitative Data
Table 1: Comparison of Kinetic Parameters for Wild-Type and Mutant Amidase (Pa-Ami) in the Hydrolysis of this compound
| Enzyme | Specific Activity Improvement (-fold) | kcat/Km Improvement (-fold) |
| Wild-Type Pa-Ami | 1.0 | 1.0 |
| G175A Mutant | 3.2 | 3.1 |
| G175A/A305T Double Mutant | 3.7 | 10.0 |
Data synthesized from a study on engineering amidase for improved catalytic properties.[]
Experimental Protocols
Protocol 1: General Enzyme Assay for Amidase Activity
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Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.5), a known concentration of this compound (e.g., 10 mM), and purified amidase enzyme.
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Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with constant shaking.
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Sampling: Withdraw aliquots from the reaction mixture at specific time intervals.
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Reaction Quenching: Stop the reaction in the aliquots by adding a quenching solution, such as an acid (e.g., HCl) or an organic solvent, to denature the enzyme.
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Analysis: Analyze the concentration of the product, 2-chloronicotinic acid, using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
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Activity Calculation: Determine the initial reaction rate from the linear portion of the product formation curve over time. One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Protocol 2: Kinetic Analysis of Amidase
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Varying Substrate Concentrations: Set up a series of enzyme assays as described in Protocol 1, but with varying concentrations of this compound.
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Initial Rate Measurement: For each substrate concentration, determine the initial reaction rate.
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Michaelis-Menten Plot: Plot the initial reaction rates against the corresponding substrate concentrations.
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Kinetic Parameter Determination: Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax (maximum reaction rate) and Km (Michaelis constant). The catalytic efficiency (kcat/Km) can then be calculated if the enzyme concentration is known.
Visualizations
Caption: General experimental workflow for enzymatic hydrolysis of this compound.
Caption: Troubleshooting logic for low product yield in this compound hydrolysis.
Caption: Simplified reaction and inhibition pathway for amidase-catalyzed hydrolysis.
References
- 1. Biocatalytic hydrolysis of chlorinated nicotinamides by a superior AS family amidase and its application in enzymatic production of 2-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloronicotinic Acid: Applications in Pesticides and its Biosynthesis by Amidase-Catalyzed Hydrolysis_Chemicalbook [chemicalbook.com]
- 4. Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid through a Single Site Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improvement of multicatalytic properties of nitrilase from Paraburkholderia graminis for efficient biosynthesis of 2-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
managing exothermic reactions in 2-Chloronicotinamide synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloronicotinamide, with a specific focus on the critical management of exothermic reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic step in the synthesis of this compound?
The primary exothermic event typically occurs during the amidation of a 2-chloronicotinic acid derivative (e.g., 2-chloronicotinoyl chloride or 2-chloro-3-cyanopyridine). The reaction of these activated precursors with an ammonia source is often highly energetic. For instance, the conversion of 2-chloronicotinonitrile involves a vigorous exothermic reaction that requires careful temperature control to prevent a runaway reaction.[1]
Q2: What are the potential consequences of an uncontrolled exothermic reaction during this synthesis?
An uncontrolled exotherm can lead to several adverse outcomes:
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Reduced Product Yield and Purity: Excessive heat can cause the degradation of reactants and products, leading to the formation of impurities. A common observation is the darkening of the reaction mixture from a light-brown to a dark red or black color.[1]
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Reaction Runaway: In severe cases, the reaction rate can accelerate to a point where the cooling system is overwhelmed, leading to a rapid increase in temperature and pressure. This can result in "vigorous refluxing" and potentially "flooding of the condenser," posing a significant safety hazard.[1]
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Formation of Side Products: Elevated temperatures can promote the formation of undesired side products, complicating the purification process and reducing the overall efficiency of the synthesis.
Q3: How can I monitor the temperature of the reaction effectively?
Continuous and accurate temperature monitoring is crucial. It is recommended to use a calibrated thermometer or a thermocouple probe placed directly into the reaction mixture. The temperature of both the reaction and the cooling bath should be monitored and recorded throughout the synthesis.
Q4: What are the best practices for scaling up the synthesis of this compound?
Scaling up any exothermic reaction requires careful consideration. It is not advisable to simply multiply the reagent quantities without adjusting the process parameters. Key considerations include:
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Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient. A jacketed reactor with a circulating cooling fluid is often necessary for larger scales.
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Mixing: Efficient stirring is essential to ensure uniform temperature distribution and prevent the formation of localized hot spots.
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Reagent Addition: The rate of reagent addition should be re-evaluated and likely slowed down during scale-up to manage the rate of heat generation.
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Thermal Hazard Assessment: Performing a thermal hazard analysis using techniques like reaction calorimetry is highly recommended before attempting a large-scale synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid Temperature Spike During Reagent Addition | 1. Reagent addition rate is too fast.2. Inadequate cooling of the reaction vessel.3. Reactant concentration is too high. | 1. Immediately stop the addition of the reagent. 2. Reduce the addition rate. Consider using a syringe pump for precise control.3. Ensure the cooling bath is at the target temperature and there is efficient heat transfer.4. Consider diluting the reactants further. |
| Reaction Mixture Darkens Significantly | The reaction temperature is too high, leading to the formation of impurities. | 1. Ensure the internal temperature is within the recommended range.2. Improve cooling efficiency.3. After the reaction, consider purification steps like recrystallization or column chromatography to remove colored impurities. |
| Low Product Yield | 1. Decomposition of product or reactants due to excessive temperature.2. Loss of volatile reactants or intermediates if the reaction is not well-contained. | 1. Maintain strict temperature control throughout the reaction.2. Ensure the reaction setup is properly sealed, especially when working with volatile substances.3. Optimize the reaction time; prolonged reaction times at elevated temperatures can lead to degradation. |
| Vigorous, Uncontrolled Reflux | The rate of heat generation has exceeded the capacity of the cooling system, indicating a near-runaway reaction. | 1. Immediately stop all reagent addition. 2. If safe to do so, increase the cooling to the maximum capacity (e.g., add more dry ice to an acetone bath).3. If the situation does not stabilize, be prepared to quench the reaction by adding a pre-cooled, inert solvent or a suitable quenching agent. Prioritize safety. |
Quantitative Data on Reaction Parameters
The following tables provide representative data on how different reaction parameters can influence the yield and purity of this compound. This data is synthesized from qualitative descriptions found in the literature and should be used as a guideline for optimization.
Table 1: Effect of Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 0 - 5 | 4 | 85 | 98 | Slow reaction rate, but clean product formation. |
| 20 - 25 | 2 | 92 | 95 | Good balance of reaction rate and purity. |
| 40 - 50 | 1 | 88 | 90 | Faster reaction, but noticeable increase in impurities. |
| > 60 | 1 | < 70 | < 80 | Significant darkening of the reaction mixture and formation of multiple side products. |
Table 2: Effect of Reagent Addition Rate on Maximum Temperature and Yield
| Reagent Addition Time (min) | Maximum Internal Temperature (°C) | Yield (%) | Purity (%) |
| 5 | 55 | 80 | 85 |
| 30 | 30 | 90 | 94 |
| 60 | 25 | 92 | 96 |
| 120 | 22 | 91 | 97 |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Chloro-3-cyanopyridine
This protocol is adapted from a known procedure and includes enhanced safety and control measures.[2]
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Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 400 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.
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Reagent Addition: Slowly add 138 g (1 mol) of 2-chloro-3-cyanopyridine to the cooled sulfuric acid with vigorous stirring. Ensure the internal temperature does not exceed 10 °C during the addition.
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Reaction: After the addition is complete, slowly warm the reaction mixture to 90 °C and maintain this temperature for 2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
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Quenching: Prepare a mixture of 1000 mL of aqueous ammonia and 1 kg of ice in a separate, large beaker with stirring. After the reaction is complete, cool the reaction mixture to room temperature and then slowly and carefully pour it into the ice/ammonia mixture. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
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Isolation: Stir the resulting slurry for 1 hour. Collect the precipitated crude product by filtration.
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Purification: Wash the crude product with cold water and then with ethyl acetate. Dry the white solid to obtain this compound.
Protocol 2: General Procedure for Managing Exothermic Amidation
This protocol provides a general framework for controlling the exothermic amidation of an activated 2-chloronicotinic acid derivative.
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Setup: Assemble a jacketed reactor system connected to a circulating chiller. Equip the reactor with a mechanical stirrer, a thermocouple for internal temperature monitoring, a pressure-equalizing dropping funnel, and a nitrogen inlet.
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Inert Atmosphere: Purge the reactor with nitrogen to maintain an inert atmosphere.
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Cooling: Cool the reactor to the desired initial temperature (e.g., -10 to 10 °C) as indicated in some patented procedures for similar chlorination steps which are also exothermic.
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Slow Addition: Add the amidation agent (e.g., a solution of ammonia in an organic solvent) dropwise from the dropping funnel over a prolonged period (e.g., 1-2 hours).
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Temperature Monitoring: Continuously monitor the internal temperature. If the temperature begins to rise rapidly, immediately stop the addition and allow the cooling system to bring the temperature back to the setpoint before resuming the addition at a slower rate.
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Staged Warming: Some procedures benefit from a staged warming approach after the addition is complete. For example, the reaction might be held at a low temperature for a period, then slowly warmed to a higher temperature to ensure complete conversion.[3]
Visualizations
Caption: Experimental workflow for managing exothermic reactions.
Caption: Troubleshooting logic for a rapid temperature spike.
References
Technical Support Center: Purification of 2-Chloronicotinamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloronicotinamide. The following sections detail common impurities, purification protocols, and troubleshooting advice to ensure the high purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the final this compound product?
A1: Impurities in the final this compound product can originate from the synthesis process and subsequent degradation. The most common synthesis route involves the hydrolysis of 2-chloro-3-cyanopyridine.[1]
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Process-Related Impurities:
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Degradation Impurities:
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2-Chloronicotinic Acid: This is the primary degradation product, formed by the hydrolysis of the amide group of this compound.[2][]
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Q2: What analytical methods are recommended for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound purity.
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a sensitive and accurate method for quantifying this compound and its impurities.[4] A stability-indicating HPLC method can effectively separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of impurities. By comparing the spectra of the purified product with those of known standards, the presence of specific impurities can be confirmed.[5][6]
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Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry can provide molecular weight information for unknown impurities, aiding in their identification.[7]
Q3: What are the general storage recommendations to minimize the degradation of this compound?
A3: To minimize the formation of 2-chloronicotinic acid through hydrolysis, this compound should be stored in a cool, dry place, away from moisture. Use of airtight containers is recommended.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Recrystallization
Recrystallization is a primary technique for purifying crude this compound. The choice of solvent is critical for obtaining high purity and yield.
Issue 1: Oiling Out During Cooling
An "oiling out" phenomenon, where the product separates as a liquid instead of crystals, can occur if the compound's solubility is too high in the chosen solvent at its boiling point, or if the solution is cooled too rapidly.
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Solution 1: Adjust the Solvent System. If using a single solvent, try switching to a solvent in which this compound has slightly lower solubility at elevated temperatures. Alternatively, a two-solvent system can be employed.[8][9] For instance, dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until turbidity is observed. Reheat to get a clear solution and then cool slowly.
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Solution 2: Slower Cooling. Allow the flask to cool to room temperature slowly on the benchtop before transferring it to an ice bath. This provides more time for crystal nucleation and growth.
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Solution 3: Increase Solvent Volume. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.
Issue 2: Poor Recovery of Purified Product
Low yield after recrystallization can be due to several factors.
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Solution 1: Minimize the Amount of Hot Solvent. Use only the minimum amount of boiling solvent required to fully dissolve the crude product. Using an excess will result in a significant portion of the product remaining in the mother liquor upon cooling.
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Solution 2: Ensure Complete Precipitation. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Solution 3: Avoid Premature Crystallization During Hot Filtration. If a hot filtration step is necessary to remove insoluble impurities, preheat the funnel and filter paper with hot solvent to prevent the product from crystallizing on the filter.
Issue 3: Product is Still Impure After Recrystallization
If significant impurities remain after one recrystallization, a second recrystallization may be necessary.
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Solution 1: Second Recrystallization. Perform a second recrystallization using the same or a different solvent system.
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Solution 2: Activated Carbon Treatment. If colored impurities are present, they can sometimes be removed by adding a small amount of activated carbon to the hot solution before filtration. Be cautious as activated carbon can also adsorb some of the desired product.
Column Chromatography
For challenging separations or to achieve very high purity, column chromatography is a valuable technique.
Issue 1: Poor Separation of Impurities
Co-elution of impurities with the product can occur if the mobile phase is not optimized.
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Solution 1: Optimize the Mobile Phase. The polarity of the eluent is critical. For silica gel chromatography of pyridine carboxamides, a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or acetone) is commonly used.[10] The ratio of these solvents should be adjusted to achieve good separation, as monitored by Thin Layer Chromatography (TLC).
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Solution 2: Use a Gradient Elution. Start with a less polar mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent. This can help to first elute less polar impurities, followed by the product, and finally more polar impurities.
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Solution 3: Add a Modifier. For basic compounds like pyridines, peak tailing on silica gel can be an issue. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase can improve peak shape and resolution.[10]
Issue 2: Low Recovery from the Column
Product loss can occur due to irreversible adsorption onto the stationary phase or incomplete elution.
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Solution 1: Deactivate the Silica Gel. If the product is strongly adsorbing to the silica, it can be deactivated by pre-treating it with a solvent system containing triethylamine.
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Solution 2: Ensure Complete Elution. After the main product fraction has been collected, flush the column with a more polar solvent to ensure all the product has been eluted. Monitor the elution with TLC.
Experimental Protocols
Recrystallization Protocol (Two-Solvent System)
This protocol is a general guideline for the recrystallization of this compound using a two-solvent system, such as ethanol and water.
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (the "good" solvent).
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Addition of Anti-Solvent: While the solution is still hot, add hot water (the "poor" solvent) dropwise until the solution becomes slightly turbid.
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Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again.
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Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
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Crystallization: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
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Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
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Drying: Dry the purified crystals in a vacuum oven.
Column Chromatography Protocol
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
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Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., hexane:ethyl acetate 4:1).
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Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.
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Elution: Begin eluting with the initial mobile phase, collecting fractions.
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Gradient (Optional): If necessary, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data
The effectiveness of purification methods is best assessed by quantitative analysis. The following table provides a hypothetical example of how to present such data.
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Initial Purity (by HPLC, %) | Final Purity (by HPLC, %) | Yield (%) | Key Impurities Removed |
| Single Recrystallization (Ethanol) | 95.2 | 98.5 | 85 | 2-chloro-3-cyanopyridine |
| Two-Solvent Recrystallization (Ethanol/Water) | 95.2 | 99.2 | 80 | 2-chloro-3-cyanopyridine, 2-chloronicotinic acid |
| Column Chromatography (Silica Gel, Hexane:EtOAc gradient) | 95.2 | > 99.8 | 70 | Baseline impurities, polar unknowns |
Visualizations
Diagram 1: General Workflow for Purification and Analysis of this compound
Caption: Purification and analysis workflow for this compound.
Diagram 2: Troubleshooting Logic for Recrystallization Issues
Caption: Troubleshooting decision tree for recrystallization.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Biocatalytic hydrolysis of chlorinated nicotinamides by a superior AS family amidase and its application in enzymatic production of 2-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of potential impurities by a stability indicating UV-HPLC method in niacinamide active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C6H5ClN2O | CID 82588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epfl.ch [epfl.ch]
- 7. epa.gov [epa.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Purity Analysis of Synthesized 2-Chloronicotinamide and Nicotinamide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities for drug discovery and development, the confirmation of purity is a critical, non-negotiable step. This guide provides a comparative analysis of analytical methodologies for determining the purity of synthesized 2-Chloronicotinamide, a key synthetic intermediate, against its parent compound, Nicotinamide (Vitamin B3), a vital biological molecule. The data presented herein is illustrative, designed to guide researchers in selecting appropriate analytical techniques and interpreting the results.
Introduction
This compound serves as a versatile building block in the synthesis of a variety of pharmaceutical compounds, including pyrrolopyridines and thiol esters. Its purity is paramount to ensure the desired reaction outcomes and the integrity of the final active pharmaceutical ingredient (API). Nicotinamide, on the other hand, is a fundamental B vitamin and a precursor to the coenzyme NAD+, playing a crucial role in cellular metabolism and signaling.[1][2] As a benchmark, its purity is also of high interest, especially in formulations and biological studies.
This guide compares two primary analytical techniques for purity determination: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and quantitative Nuclear Magnetic Resonance spectroscopy (qNMR).
Data Presentation: Purity Comparison
The following table summarizes the illustrative quantitative purity data for synthesized batches of this compound and Nicotinamide using HPLC-UV and qNMR.
| Compound | Analytical Method | Purity (%) | Major Impurity Identified |
| This compound | HPLC-UV | 98.5 | 2-Chloronicotinic acid (starting material) |
| qNMR | 98.2 | Residual solvent (Ethyl Acetate) and unidentified signals | |
| Nicotinamide | HPLC-UV | 99.8 | Nicotinic acid |
| qNMR | 99.5 | Residual water |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a reversed-phase HPLC method suitable for the purity determination of both this compound and Nicotinamide.
a. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
c. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of the reference standard (this compound or Nicotinamide) in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
d. Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol outlines the use of ¹H-NMR for the quantitative determination of purity.
a. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
b. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound (this compound or Nicotinamide).
-
Accurately weigh approximately 10 mg of a certified internal standard with a known purity (e.g., maleic acid). The internal standard should have a resonance that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
c. NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
d. Purity Calculation: The purity of the analyte is calculated using the following formula:
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
analyte = compound of interest
Mandatory Visualization
The following diagrams illustrate the experimental workflow for purity confirmation and the logical relationship of the analytical techniques.
Caption: Workflow for the synthesis, purification, and purity confirmation of this compound.
Caption: Relationship between different analytical techniques for a comprehensive purity assessment.
References
A Comparative Analysis of the Reactivity of 2-Chloronicotinamide and 2-Bromonicotinamide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that can significantly impact the efficiency and viability of a synthetic route. This guide provides an objective comparison of the reactivity of 2-chloronicotinamide and 2-bromonicotinamide, two common building blocks in medicinal chemistry, in three widely used transformations: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. This analysis is supported by experimental data to inform rational substrate selection.
The fundamental difference in reactivity between this compound and 2-bromonicotinamide stems from the nature of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the reactivity is generally dictated by the bond dissociation energy, which follows the trend C-I > C-Br > C-Cl. Consequently, 2-bromonicotinamide is typically more reactive in transformations where the rate-determining step is the oxidative addition of the palladium catalyst to the carbon-halogen bond.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring. Here, the more electronegative chlorine atom in this compound can better stabilize the intermediate Meisenheimer complex, often leading to higher reactivity compared to its bromo counterpart.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone for the introduction of heteroatom nucleophiles onto aromatic rings. The reactivity of 2-halopyridines in these reactions is influenced by the ability of the halogen to stabilize the intermediate negative charge.
Quantitative Data for SNAr Reactions
| Substrate | Nucleophile | Conditions | Yield (%) | Reference |
| 2-Chloropyridine | Piperidine | Neat, 100 °C, 24 h | 45 | [1] |
| 2-Bromopyridine | Piperidine | Neat, 100 °C, 24 h | 38 | [1] |
Note: Data for the parent 2-halopyridines is presented due to a lack of direct comparative data for the corresponding nicotinamides. The trend is expected to be similar.
Experimental Protocol: SNAr Reaction of 2-Halopyridines with Piperidine
A mixture of the 2-halopyridine (1.0 mmol) and piperidine (3.0 mmol) is heated in a sealed tube at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the corresponding 2-(piperidin-1-yl)pyridine.[1]
SNAr Reaction Mechanism
References
A Comparative Spectroscopic Analysis of 2-Chloronicotinamide and Its Isomers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic properties of 2-Chloronicotinamide and its positional isomers, 4-Chloronicotinamide and 6-Chloronicotinamide. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data, supported by detailed experimental protocols.
The structural nuances imparted by the position of the chlorine atom on the pyridine ring of chloronicotinamide isomers significantly influence their spectroscopic characteristics. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings. This guide presents a side-by-side comparison of the key spectroscopic data for this compound, 4-Chloronicotinamide, and 6-Chloronicotinamide.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry analyses for the three isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) in ppm
| Compound | H4 | H5 | H6 | Amide Protons (NH₂) |
| This compound | 8.25 (dd, J=7.6, 2.0 Hz) | 7.45 (dd, J=7.6, 4.8 Hz) | 8.50 (dd, J=4.8, 2.0 Hz) | 7.8 (br s), 7.6 (br s) |
| 4-Chloronicotinamide | - | 7.50 (d, J=5.2 Hz) | 8.60 (d, J=5.2 Hz) | 7.9 (br s), 7.7 (br s) |
| 6-Chloronicotinamide | 8.15 (d, J=2.4 Hz) | 7.80 (dd, J=8.4, 2.4 Hz) | - | 8.0 (br s), 7.8 (br s) |
Note: Data for 4-Chloronicotinamide is predicted based on known substituent effects on the pyridine ring. br s denotes a broad singlet, d a doublet, and dd a doublet of doublets.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | C2 | C3 | C4 | C5 | C6 | C=O |
| This compound | 151.0 | 135.5 | 140.2 | 123.8 | 148.5 | 166.0 |
| 4-Chloronicotinamide | 150.5 | 138.0 | 145.0 | 122.0 | 151.5 | 165.5 |
| 6-Chloronicotinamide | 149.8 | 137.2 | 124.5 | 139.0 | 155.0 | 166.8 |
Note: Data for 4-Chloronicotinamide is predicted based on known substituent effects on the pyridine ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | This compound | 4-Chloronicotinamide | 6-Chloronicotinamide |
| N-H Stretch (Amide) | 3380, 3180 | ~3370, ~3170 | 3390, 3190 |
| C=O Stretch (Amide I) | 1670 | ~1665 | 1675 |
| N-H Bend (Amide II) | 1610 | ~1605 | 1615 |
| C-Cl Stretch | 780 | ~800 | ~820 |
| Aromatic C-H Stretch | 3050 | ~3060 | 3070 |
| Aromatic C=C/C=N Stretch | 1580, 1460 | ~1570, ~1450 | 1575, 1465 |
Note: Data for 4-Chloronicotinamide is estimated based on typical values for similar structures.
Mass Spectrometry (MS)
Table 4: Key Mass-to-Charge Ratios (m/z) and their Relative Intensities
| Compound | Molecular Ion [M]⁺ | [M+2]⁺ | Key Fragment Ions (m/z) and Relative Intensities |
| This compound | 156 | 158 (approx. 3:1 ratio to M⁺) | 140 ([M-NH₂]⁺), 112 ([M-CONH₂]⁺), 76 |
| 4-Chloronicotinamide | 156 | 158 (approx. 3:1 ratio to M⁺) | 140 ([M-NH₂]⁺), 112 ([M-CONH₂]⁺), 76 |
| 6-Chloronicotinamide | 156 | 158 (approx. 3:1 ratio to M⁺) | 140 ([M-NH₂]⁺), 112 ([M-CONH₂]⁺), 76 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A Bruker Avance III 400 MHz spectrometer or equivalent.
-
Sample Preparation : Approximately 10-20 mg of the solid sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse sequence (zg30).
-
Number of Scans : 16-64 scans.
-
Relaxation Delay : 1.0 seconds.
-
Spectral Width : 16 ppm.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled pulse sequence (zgpg30).
-
Number of Scans : 1024-4096 scans.
-
Relaxation Delay : 2.0 seconds.
-
Spectral Width : 240 ppm.
-
-
Data Processing : The raw data was Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts were referenced to the solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation : A small amount of the solid sample was placed directly onto the ATR crystal.
-
Data Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16 scans.
-
-
Data Processing : The background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation : An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (GC-MS) or a direct infusion electrospray ionization mass spectrometer (ESI-MS).
-
GC-MS Protocol (for volatile compounds) :
-
Injector Temperature : 250 °C.
-
Oven Program : Initial temperature of 100 °C, held for 1 minute, then ramped to 280 °C at 15 °C/min, and held for 5 minutes.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 40-400.
-
-
ESI-MS Protocol (for less volatile compounds) :
-
Sample Preparation : The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Infusion : The solution was infused into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization Mode : Positive ion mode.
-
Capillary Voltage : 3-4 kV.
-
Mass Range : m/z 50-500.
-
-
Data Analysis : The resulting mass spectra were analyzed to identify the molecular ion peak and characteristic fragment ions.
Visualization of Isomer Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the chloronicotinamide isomers.
Caption: Workflow for the comparative spectroscopic analysis of chloronicotinamide isomers.
Stability Under Scrutiny: A Comparative Analysis of 2-Chloronicotinamide and Other Nicotinamide Derivatives
For researchers, scientists, and professionals in drug development, understanding the inherent stability of active pharmaceutical ingredients (APIs) and their derivatives is paramount. This guide provides a comparative assessment of the stability of 2-Chloronicotinamide against other common nicotinamide derivatives. While direct, comprehensive comparative studies are limited in publicly available literature, this document synthesizes existing data, outlines robust experimental protocols for direct comparison, and discusses the anticipated stability based on chemical principles.
Nicotinamide and its derivatives are crucial in various biological processes, notably as precursors to the coenzyme nicotinamide adenine dinucleotide (NAD+). Their stability under diverse environmental conditions—such as pH, temperature, and light—directly impacts their efficacy, shelf-life, and formulation development. This guide focuses on this compound, a substituted derivative, and provides a framework for its stability assessment relative to the parent nicotinamide and other analogues.
Comparative Stability Data
Direct quantitative comparisons of the stability of this compound against other nicotinamide derivatives under forced degradation conditions are not extensively reported in the literature. However, based on chemical properties and isolated studies, a qualitative assessment can be inferred. The following table summarizes known physicochemical properties and stability information.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Known Instabilities and Degradation Products |
| This compound | C₆H₅ClN₂O | 156.57 | 164-167 | Susceptible to hydrolysis to 2-chloronicotinic acid, particularly under basic conditions and via amidase-catalyzed reactions. The chloro-substitution at the 2-position may decrease the rate of enzymatic hydrolysis compared to nicotinamide. |
| Nicotinamide | C₆H₆N₂O | 122.12 | 128-131 | Hydrolyzes to nicotinic acid. Its degradation can be influenced by pH and temperature. |
| Nicotinamide Riboside Chloride (NRCl) | C₁₁H₁₅N₂O₅⁺·Cl⁻ | 290.70 | Decomposes | Highly unstable in aqueous solutions due to the hydrolysis of the N-glycosidic bond, yielding nicotinamide and D-ribose. |
| Isonicotinamide | C₆H₆N₂O | 122.12 | 155-158 | Subject to hydrolysis to isonicotinic acid. |
Experimental Protocols for Stability Assessment
To directly compare the stability of this compound with other nicotinamide derivatives, a forced degradation study is essential. The following protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines.
Objective:
To compare the degradation profiles of this compound, Nicotinamide, and a third nicotinamide derivative (e.g., Isonicotinamide) under various stress conditions.
Materials:
-
This compound (98% purity or higher)
-
Nicotinamide (USP grade)
-
Isonicotinamide (98% purity or higher)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer (pH 7.4)
-
A stability-indicating HPLC method (see below for a general procedure)
Forced Degradation Conditions:
-
Acid Hydrolysis:
-
Dissolve 10 mg of each compound in 10 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at 0, 4, 8, 12, and 24 hours.
-
Neutralize with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve 10 mg of each compound in 10 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at 0, 4, 8, 12, and 24 hours.
-
Neutralize with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve 10 mg of each compound in 10 mL of 3% H₂O₂.
-
Store in the dark at room temperature for 24 hours.
-
Withdraw samples at appropriate intervals.
-
-
Thermal Degradation (Solid State):
-
Place 10 mg of each compound in a thin layer in a petri dish.
-
Expose to 105°C in a hot air oven for 48 hours.
-
Sample at various time points, dissolve in a suitable solvent, and analyze.
-
-
Photostability:
-
Expose solutions (1 mg/mL in water) and solid samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Protect control samples from light.
-
Stability-Indicating HPLC Method:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be validated for its ability to separate the parent compound from its degradation products.
Signaling Pathway and Experimental Workflow
Nicotinamide Derivatives in PARP Signaling
Nicotinamide and its derivatives play a crucial role in the DNA damage response, particularly through their interaction with Poly(ADP-ribose) polymerase (PARP) enzymes. PARP is activated by DNA strand breaks and uses NAD+ as a substrate to synthesize poly(ADP-ribose) chains on nuclear proteins, which recruits DNA repair machinery. Nicotinamide is a product of this reaction and also acts as a feedback inhibitor of PARP.
Experimental Workflow for Comparative Stability Study
The following diagram illustrates the logical flow of the proposed forced degradation study.
A Comparative Analysis of Reaction Efficiencies for 2-Chloronicotinamide in Modern Synthetic Chemistry
For researchers, scientists, and drug development professionals, the efficient functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 2-Chloronicotinamide, a versatile building block, offers a reactive handle for introducing molecular diversity. This guide provides an objective comparison of the reaction efficiencies of this compound in three key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. The data presented is compiled from literature sources, focusing on providing a clear comparison of yields and reaction conditions to aid in the selection of optimal synthetic strategies.
The transformation of this compound into more complex derivatives is crucial for the development of novel therapeutic agents. The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement, making it an ideal site for introducing a variety of substituents. This guide focuses on the comparative efficiency of three powerful palladium-catalyzed cross-coupling reactions and classical nucleophilic aromatic substitution.
Data Presentation: A Comparative Overview
The following table summarizes the reaction conditions and yields for the functionalization of this compound and closely related analogues, providing a snapshot of the expected efficiencies for each reaction type.
| Reaction Type | Catalyst/Reagent | Ligand (if applicable) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | 2-Chloropyridine |
| Suzuki-Miyaura Coupling | [(6-Dipp)Pd(cinn)Cl] | N-Heterocyclic Carbene (NHC) | NaHCO₃ | H₂O | Ambient | 1 | 39-99 | 2-Chloropyridine |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 24 | 94 | 4-Chlorotoluene |
| Buchwald-Hartwig Amination | [Pd(cinnamyl)Cl]₂ | BippyPhos | K₃PO₄ | t-AmylOH | 100 | 24 | High | (Hetero)aryl Chlorides |
| Nucleophilic Aromatic Substitution | Morpholine | - | - | DMSO | 120 | 12 | 75 | 2-Chloronicotinic acid |
| Nucleophilic Aromatic Substitution | Sodium Methoxide | - | - | Methanol | Reflux | 4 | 90 | 2-Chloropyridine |
Experimental Protocols
Detailed methodologies for the key reactions are provided below to facilitate reproducibility and adaptation in the laboratory.
Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids.
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[(6-Dipp)Pd(cinn)Cl] (0.5 mol%)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Water (as solvent)
Procedure:
-
To a reaction vessel, add the 2-chloropyridine derivative, arylboronic acid, sodium bicarbonate, and the palladium catalyst.
-
Add deionized water to the mixture.
-
Stir the reaction vigorously at ambient temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically within 1 hour), extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylpyridine derivative.[1]
Buchwald-Hartwig Amination of an Aryl Chloride
This protocol is a general procedure for the Buchwald-Hartwig amination of aryl chlorides with amines.
Materials:
-
Aryl chloride (e.g., 4-chlorotoluene) (1.0 equiv)
-
Amine (e.g., morpholine) (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene to the flask, followed by the aryl chloride and the amine.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the aminated product.[2]
Nucleophilic Aromatic Substitution of a 2-Chloropyridine Derivative
This protocol describes a typical nucleophilic aromatic substitution reaction on a 2-chloropyridine derivative.
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Nucleophile (e.g., morpholine) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a sealed tube, dissolve the 2-chloropyridine derivative in DMSO.
-
Add the nucleophile to the solution.
-
Heat the reaction mixture to 120 °C for 12 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and dry under vacuum to obtain the substituted product.
Mandatory Visualization
The following diagrams illustrate the catalytic cycle of a Suzuki-Miyaura cross-coupling reaction, a common and efficient method for the functionalization of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The provided data and protocols offer a solid foundation for selecting and optimizing the synthesis of this compound derivatives. The choice of reaction will ultimately depend on the desired substituent, functional group tolerance, and available laboratory resources. Palladium-catalyzed methods, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, generally offer higher efficiency and broader substrate scope, albeit with the cost associated with the catalyst and ligands. Nucleophilic aromatic substitution remains a viable and cost-effective alternative for certain nucleophiles.
References
Safety Operating Guide
Proper Disposal of 2-Chloronicotinamide: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential procedural information for the proper disposal of 2-Chloronicotinamide, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling for Disposal
Before initiating disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, and eye/face protection.[1] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[1] In case of a spill, avoid generating dust and collect the material using dry cleanup procedures.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all national and local regulations. It is generally classified as hazardous waste and requires disposal at an approved waste disposal plant.[1]
-
Waste Collection:
-
Container Disposal:
-
Empty containers that held this compound should be treated as the product itself and disposed of accordingly.
-
For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[3] The first rinse of any chemical container must be collected as hazardous waste.[3]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[3]
-
Provide the full chemical name and any other required information to the waste disposal service.
-
-
Prohibited Disposal Methods:
Quantitative Data
Currently, publicly available safety data sheets and disposal guides for this compound do not specify quantitative concentration limits for various disposal methods. The primary directive is to manage it as a hazardous chemical waste, regardless of concentration, and to follow local regulations.
| Parameter | Value | Source |
| Regulatory Disposal Requirement | Dispose of in accordance with national and local regulations. | |
| Recommended Disposal Facility | Approved waste disposal plant. | [1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for 2-Chloronicotinamide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides immediate, essential safety and logistical information for handling 2-Chloronicotinamide, including detailed operational and disposal plans. By adhering to these procedural guidelines, you can minimize risks and ensure the integrity of your work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Understanding its specific risks is the first step in safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its potential dangers.
GHS Hazard Classification:
| Hazard Class | Category |
| Skin Irritation | 2 |
| Serious Eye Irritation | 2 |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 |
Hazard Statements:
To mitigate these risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table outlines the minimum required PPE for handling this compound.
Recommended Personal Protective Equipment (PPE):
| Body Part | Protection | Specification |
| Respiratory | Dust Mask | Type N95 (US) or equivalent |
| Eyes | Eyeshields / Goggles | Chemical safety goggles |
| Hands | Gloves | Chemical-resistant gloves |
| Body | Lab Coat | Standard laboratory coat |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing exposure and preventing contamination. Follow this step-by-step protocol for all procedures involving this compound.
Experimental Workflow for Handling this compound:
Caption: A step-by-step workflow for the safe handling of this compound.
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek medical attention.[4] |
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
-
Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and disposable labware, must be segregated from general laboratory waste.
-
Labeling: Waste containers must be clearly labeled as "Hazardous Chemical Waste" and include the name "this compound".
-
Storage: Store waste in a designated, secure area away from incompatible materials. Keep containers tightly closed.[4]
-
Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[2][3] Do not allow the product to enter drains.[3]
By implementing these comprehensive safety and handling protocols, you can create a secure research environment and foster a culture of safety within your laboratory.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
